Ferrocene, ethenyl-

Catalog No.
S1504194
CAS No.
1271-51-8
M.F
C12H22Fe
M. Wt
222.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrocene, ethenyl-

CAS Number

1271-51-8

Product Name

Ferrocene, ethenyl-

IUPAC Name

cyclopentane;ethenylcyclopentane;iron

Molecular Formula

C12H22Fe

Molecular Weight

222.15 g/mol

InChI

InChI=1S/C7H12.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2,7H,1,3-6H2;1-5H2;

InChI Key

VHFBWYOWUOEUBM-UHFFFAOYSA-N

SMILES

C=CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

C=CC1CCCC1.C1CCCC1.[Fe]

ethenyl ferrocene structure elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Ethynylferrocene

The synthesis is a two-step procedure beginning with acetylferrocene. The first step forms a key intermediate, (2-formyl-1-chlorovinyl)ferrocene, which then undergoes a base-mediated elimination to yield ethynylferrocene [1].

G Acetylferrocene Acetylferrocene (2-Formyl-1-chlorovinyl)ferrocene (2-Formyl-1-chlorovinyl)ferrocene Acetylferrocene->(2-Formyl-1-chlorovinyl)ferrocene 1. Vilsmeier-Haack Reaction (DMF, POCI₃, 0°C, 2hr) Ethynylferrocene Ethynylferrocene (2-Formyl-1-chlorovinyl)ferrocene->Ethynylferrocene 2. Elimination (Reflux in 1,4-Dioxane with 1N NaOH, 25 min)

Synthesis workflow for ethynylferrocene [1]

Detailed Experimental Protocol [1]:

  • Step 1 - Vilsmeier Reaction: A mixture of acetylferrocene (22.8 g, 0.1 mol) in N,N-Dimethylformamide (DMF, 25 mL) under argon at 0°C. A complex formed from DMF (25 mL) and phosphorus oxychloride (POCl₃, 25 mL) is added dropwise. The reaction is stirred at 0°C for 2 hours, turning a deep blue color. Neutralization with sodium acetate trihydrate (116 g) and water (10 mL) yields the deep purple crystalline intermediate.
  • Step 2 - Elimination: The intermediate (26.0 g, 95.0 mmol) is refluxed in anhydrous 1,4-dioxane (300 mL). A boiling 1N sodium hydroxide solution (250 mL) is added rapidly, and reflux continues for 25 minutes. The product is isolated by pouring onto ice, neutralization with 1N HCl, and extraction with hexane.
  • Purification and Yield: The crude product is purified by flash chromatography (silica gel, hexane eluent) to afford pure ethynylferrocene as an orange solid in 74–75% yield with a melting point of 53°C [1].

Spectroscopic Data for Structure Elucidation

The structure of ethynylferrocene and its precursor is confirmed through comprehensive spectroscopic analysis. Key data is summarized in the table below [1].

Compound ¹H NMR (δ in ppm) ¹³C NMR (δ in ppm) IR (cm⁻¹)
Acetylferrocene (Precursor) 2.25 (s, 3H, CH₃), 4.08 (s, 5H, C₅H₅), 4.30 (s, 2H, C₅H₄), 4.61 (s, 2H, C₅H₄) [1] 26.9 (CH₃), 69.2, 69.5, 71.8, 79.3 (C₅H₅ & C₅H₄), 200.1 (C=O) [1] 3100, 1675 (C=O) [1]
(2-Formyl-1-chlorovinyl)ferrocene (Intermediate) 4.24 (s, 5H, C₅H₅), 4.57 (s, 2H, C₅H₄), 4.75 (s, 2H, C₅H₄), 6.40 (d, 1H, J=6.7 Hz, =CH), 10.09 (d, 1H, J=6.7 Hz, CHO) [1] Not reported in search results 2851, 1671 (C=O) [1]
Ethynylferrocene (Final Product) 4.16 (s, 5H, C₅H₅), 4.20 (s, 2H, C₅H₄), 4.50 (s, 2H, C₅H₄). The terminal alkyne proton (C≡CH) is not explicitly listed but is expected around ~3.0 ppm. [1] Not reported in search results ~3300 (≡C-H stretch), ~2100 (C≡C stretch). Exact values not listed, but these are characteristic peaks. [1]

G Spectra Spectroscopic TechniqueKey Structural Information Provided¹H NMRConfirms the integrity of the cyclopentadienyl (Cp) rings and the substitution pattern on the substituted Cp ring. The absence of the acetyl methyl peak confirms conversion.IR SpectroscopyTracks the disappearance of the carbonyl (C=O) stretch and appearance of the alkyne (C≡C-H) stretches, confirming the functional group transformation.

Role of key spectroscopic techniques in structure elucidation [1]

Applications and Context of Ferrocene Derivatives

Ethynylferrocene is part of a broader class of ferrocene derivatives with significant applications, particularly in medicinal chemistry.

  • Anticancer Agents: Ferrocene hybrids, such as ferrocifens (ferrocene-tamoxifen hybrids), show promising activity against drug-resistant cancers by producing reactive oxygen species (ROS) via Fenton catalysis [2] [3].
  • Antimalarial Drugs: Ferroquine, a ferrocene-chloroquine hybrid, is active against chloroquine-resistant malaria strains and has progressed to Phase IIb clinical trials [2].
  • Versatile Pharmacophores: Research explores hybrids combining ferrocene with artemisinin, chalcones, coumarins, and other fragments to develop new anticancer and antimicrobial agents [4] [3].

The structure and properties of the parent molecule, ferrocene, are foundational. It is an orange, stable organometallic compound with a sandwich structure where an iron ion is located between two cyclopentadienyl rings [5]. Its aromatic character allows for electrophilic substitution reactions like Friedel-Crafts acylation, which is the starting point for synthesizing ethynylferrocene [6].

References

Synthesis and Fundamental Redox Properties

Author: Smolecule Technical Support Team. Date: February 2026

Ethynylferrocene is synthesized from acetylferrocene in a two-step procedure [1]. The process involves the formation of an intermediate, (2-formyl-1-chlorovinyl)ferrocene, followed by its conversion to the final product.

The table below summarizes the key synthetic and redox characteristics:

Property Details
Final Product Ethynylferrocene
Starting Material Acetylferrocene (22.8 g, 0.1 mol) [1]
Overall Yield 74-75% (from the intermediate) [1]
Melting Point 53°C [1]
Key Redox Feature The ferrocene/ferrocenium (Fc/Fc+) couple undergoes a reversible one-electron redox process, which is the basis for its use in electrochemical sensors [2].

Experimental Protocol for Synthesis

The following diagram outlines the two-step synthesis of ethynylferrocene from acetylferrocene, based on the procedure from Organic Syntheses [1]:

G Start Acetylferrocene Intermediate (2-Formyl-1-chlorovinyl)ferrocene (Deep purple crystals) Yield: 85-93% Start->Intermediate Step 1: Vilsmeier-Haak Reaction POCl₃, DMF, 0°C then NaOAc·3H₂O Product Ethynylferrocene (Orange solid) Yield: 74-75% Intermediate->Product Step 2: Elimination Reflux with 1N NaOH in 1,4-Dioxane

Synthesis workflow for ethynylferrocene, illustrating the two-step conversion from acetylferrocene.

Detailed Synthetic Procedure [1]:

  • Step 1: Synthesis of (2-Formyl-1-chlorovinyl)ferrocene A dry, 1-L three-necked flask equipped for inert gas (argon) is charged with acetylferrocene (22.8 g, 0.1 mol) and N,N-dimethylformamide (DMF) (25 mL, 0.32 mol). The system is flushed with argon and cooled to 0°C. In a separate vessel, phosphorus oxychloride (POCl₃) (25 mL, 0.27 mol) is cautiously added to cooled DMF (25 mL). This Vilsmeier reagent is then added dropwise to the reaction mixture over 30 minutes. After complete addition, the mixture is stirred at 0°C for 2 hours. The reaction is then neutralized by the cautious addition of sodium acetate trihydrate (116 g, 0.85 mol) and water (10 mL). The product is extracted with diethyl ether, and the organic phases are washed with saturated sodium bicarbonate and water. After drying over sodium sulfate and concentration, deep purple crystals of the intermediate are obtained.

  • Step 2: Synthesis of Ethynylferrocene A dry 1-L flask is charged with the intermediate (2-formyl-1-chlorovinyl)ferrocene (26.0 g, 95.0 mmol) and anhydrous 1,4-dioxane (300 mL). The mixture is heated to reflux. A boiling 1N sodium hydroxide solution (250 mL) is added rapidly in one portion, and reflux is continued for 25 minutes. The mixture is cooled, poured into ice, and neutralized with 1N HCl. The product is extracted with hexane, and the combined organic extracts are washed with bicarbonate and water. After drying and concentration, the crude product is purified by flash chromatography on silica gel using hexane as the eluent to afford pure, orange crystalline ethynylferrocene.

Significance of Redox Behavior in Applications

The robust and reversible one-electron redox activity of the ferrocene center is the key to its utility. This property is harnessed in various advanced applications:

  • Electrochemical Sensors: Ferrocene derivatives are celebrated in sensor design for their reversible redox properties [2]. The ferrocene/ferrocenium (Fc/Fc+) couple provides a stable electrochemical signal. By functionalizing ferrocene with groups like ethynyl, the redox potential can be fine-tuned, and the molecule can be integrated into larger structures (e.g., dendrimers, polymers) for specific sensing applications.
  • Burning Rate Catalysts: Ferrocene-based compounds are effective burning rate catalysts (BRCs) for composite solid propellants [3]. Their redox behavior is directly linked to the electron transfer processes involved in combustion, catalyzing the thermal decomposition of the oxidizer, ammonium perchlorate (AP). Modifying ferrocene with dendrimers helps mitigate migration issues in the propellant matrix.

References

electron transfer mechanisms in ethenyl ferrocene compounds

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol: Synthesis of Ethynylferrocene

The synthesis of the parent compound, ethynylferrocene, is a critical first step for creating more complex derivatives. The following procedure, adapted from Organic Syntheses, is a reliable and peer-reviewed method [1].

Procedure Overview: The synthesis is a two-step process starting from acetylferrocene.

  • Synthesis of (2-Formyl-1-chlorovinyl)ferrocene:

    • Reaction Setup: A 1-L, three-necked round-bottomed flask is equipped for inert gas (Argon), magnetic stirring, and addition. It is charged with acetylferrocene (22.8 g, 0.1 mol) and N,N-Dimethylformamide (DMF, 25 mL, 0.32 mol) and cooled to 0°C [1].
    • Vilsmeier-Haack Reagent Preparation: In a separate vessel, phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol) is cautiously added to cooled DMF (25 mL, 0.32 mol). Caution: This step is highly exothermic. The resulting red complex is viscous [1].
    • Reaction: The Vilsmeier-Haack reagent is added dropwise to the stirred acetylferrocene mixture over 30 minutes. The reaction is stirred at 0°C for 2 hours, during which the color changes to deep blue [1].
    • Work-up and Isolation: The mixture is neutralized with sodium acetate trihydrate (116 g, 0.85 mol) and water. The product is extracted with diethyl ether, and the organic phases are washed with saturated sodium bicarbonate and water. After drying over sodium sulfate and concentration, deep purple crystals of the intermediate are obtained in 85-93% yield (23.4–25.6 g) [1].
  • Synthesis of Ethynylferrocene:

    • Reaction Setup: A 1-L, three-necked flask is charged with the intermediate (26.0 g, 95.0 mmol) and anhydrous 1,4-dioxane (300 mL). The apparatus is placed in an oil bath [1].
    • Reaction and Isolation: The mixture is heated to reflux. A boiling 1 N sodium hydroxide solution (250 mL) is added rapidly in one portion, and reflux is continued for 25 minutes. The reaction is cooled, poured into ice, and neutralized with 1 N HCl. The product is extracted with hexane. The crude product is purified by flash chromatography (Silica Gel, hexane eluent) to afford pure ethynylferrocene in 74-75% yield (14.8–15.0 g) as an orange solid [1].

Key Reagent Notes:

  • Acetylferrocene: Highly toxic. Should be triturated before use [1].
  • DMF and 1,4-Dioxane: Both are cancer-suspect agents. Dioxane must be distilled from sodium benzophenone ketyl before use [1].
  • Phosphorus Oxychloride (POCl₃): Highly toxic and moisture-sensitive [1].

Electron Transfer Mechanisms and Applications

The following table summarizes key experimental findings on electron transfer processes in relevant ferrocene systems, which provide insight into the behavior of ethenyl-derived structures.

Compound / System Trigger / Condition Electron Transfer Mechanism / Outcome Characterization Techniques Key Findings / Relevance
Ethynylene-bridged Fc-Anthraquinone (FcAq) [2] Protonation by Keggin-type Heteropoly Acid (HPA) Intramolecular electron transfer from Fc to protonated anthraquinone (Aq), triggering rearrangement to a fulvene-cumulene structure [2]. Elemental Analysis, IR, ( ^1 )H NMR, Cyclic Voltammetry (CV) [2] HPA stabilizes the protonated complex. Demonstrates how a proton source can trigger a profound structural and electronic change in an ethynylene-bridged system.
Ferrocene-DNA Polymer "Wire" [3] Biochemical reaction (e.g., EGFR signaling) Electrons from a biochemical reaction flow through the Fc-DNA chain into ZnGa₂O₄ PLNPs, altering their electron distribution and enhancing afterglow luminescence [3]. Afterglow Imaging, EPR, Cyclic Voltammetry [3] The Fc moiety acts as a conduit for electrons, enabling the design of highly sensitive imaging probes for mapping signaling pathway activity in vivo.
Fc-modified Poly(ethylene glycol) Monolayers [4] [5] Applied electrochemical potential Electron transport varies with polymer chain length and conformation (mushroom vs. brush). For longer chains, electron transfer is diffusion-driven [4] [5]. Cyclic Voltammetry [4] [5] Provides a model for understanding how the spatial presentation of a Fc group on a surface or bioconjugate influences its electron transfer kinetics.

Research Context and Visualization

The provided experimental data and mechanistic studies highlight the role of ferrocene as a robust, reversible one-electron donor. The ethynyl group is a key spacer that can facilitate electronic communication across a molecule, as seen in the Fc-Anthraquinone system [2]. Furthermore, the application of ferrocene-DNA polymers in bio-imaging underscores the potential of these compounds in diagnostic technologies [3].

The diagram below illustrates the proton-triggered electron transfer and structural conversion mechanism for an ethynylene-bridged ferrocene-anthraquinone system.

G Compound1 Ethynylene-bridged Fc-Aq Conjugate Process Protonation & Intramolecular e- Transfer Compound1->Process Triggered by Trigger Keggin-type Heteropoly Acid (HPA) Trigger->Process Compound2 Protonated Complex (Stabilized by HPA) Process->Compound2 Outcome Structural Conversion to Fulvene-Cumulene Compound2->Outcome Results in

Diagram 1: Proton-triggered electron transfer and structural conversion in an ethynylene-bridged ferrocene system [2].

The following diagram outlines the experimental workflow for synthesizing ethynylferrocene, a key precursor for more complex ethenyl ferrocene compounds.

G Start Acetylferrocene Step1 Vilsmeier-Haack Reaction with POC₃/DMF, 0°C, 2h Start->Step1 Intermediate (2-Formyl-1-chlorovinyl)ferrocene (Deep purple crystals) Step1->Intermediate Step2 Retro-aldol Elimination with NaOH, Reflux in Dioxane Intermediate->Step2 End Ethynylferrocene (Orange solid) Step2->End Purification Purification Flash Chromatography (Hexane) End->Purification

Diagram 2: Two-step synthetic route to ethynylferrocene from acetylferrocene [1].

Key Insights for Research and Development

  • Versatility of the Ethynyl Bridge: The linear, rigid ethynyl group is more than a simple linker; it participates in π-conjugation, enabling electronic communication between the ferrocene donor and an acceptor unit, as demonstrated in the Fc-Anthraquinone system [2].
  • Proton-Coupled Electron Transfer (PCET): The structural conversion triggered by protonation shows that electron transfer in these systems can be coupled to other chemical events, leading to functionally significant molecular rearrangements [2].
  • Application in Functional Probes: The use of ferrocene as a component in a DNA-based electron transfer "wire" for imaging EGFR signaling demonstrates a direct path from fundamental electron transfer studies to advanced biomedical applications like drug evaluation and therapy monitoring [3].

References

solid-state structure of ethenyl ferrocene complexes

Author: Smolecule Technical Support Team. Date: February 2026

Core Structural Features

The solid-state architecture of these complexes is governed by several key factors:

  • Primary Coordination: The ferrocene unit is typically functionalized with an ethenyl or ethynyl group, which is connected to a phosphine ligand (e.g., -PPh₂). This phosphine group then acts as an electron donor, coordinating to transition metal centers like gold (Au), platinum (Pt), or others [1] [2].
  • Role of the Bridge: The ethynyl group is a rigid, linear spacer that can effectively mediate electronic communication between metal centers, making it a popular choice for studies on electron transfer [3] [4]. In contrast, the ethenyl group offers more conformational flexibility. Research indicates that ethenyl-bridged dyads can adopt both coplanar and orthogonal ring orientations in the solid state, influenced by offset π-stacking interactions between the polycyclic hydrocarbon rings [4].
  • Intermolecular Interactions: Crystal packing is significantly influenced by non-covalent interactions. While amide-amide hydrogen bonding is common in some ferrocene derivatives [5], structures with ethynyl/ethenyl spacers are often stabilized by offset π-stacking between aromatic rings on adjacent molecules [4].

Synthesis and Experimental Methodology

The synthesis generally follows a modular approach, creating the functionalized ferrocene ligand first, then complexing it with a metal. Below is a generalized experimental workflow.

G Start Start: Acetylferrocene Step1 Reaction with Vilsmeier-Haack Reagent (POCl₃/DMF) Start->Step1 Step2 Neutralization with Sodium Acetate Step1->Step2 Step3 Formation of (2-Formyl-1-chlorovinyl)ferrocene (Deep purple crystals) Step2->Step3 Step4 Dehydrohalogenation with NaOH/1,4-Dioxane Step3->Step4 Precursor Key Precursor: Ethynylferrocene (Orange solid) Step4->Precursor LigandSynth Synthesis of Target Ligand (e.g., Fc-C≡C-PPh₂) Precursor->LigandSynth  Complexation Complexation Complexation Reaction (in CH₂Cl₂ or THF, at ambient temperature or reflux) LigandSynth->Complexation  Complexation MetalSalt Metal Salt Precursor (e.g., [(PhCN)₂PtCl₂], [RuCl₂(PPh₃)₃]) MetalSalt->Complexation  Complexation Product Purification & Isolation (Chromatography, Crystallization) Complexation->Product  Complexation Characterization Structural Characterization (X-ray Diffraction, NMR, IR) Product->Characterization  Complexation

Generalized synthesis and characterization workflow for ethenyl/ethynyl ferrocene complexes

General Experimental Protocol [6] [2]:

  • Atmosphere: Perform all reactions under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.
  • Solvents: Purify solvents beforehand (e.g., distill THF from sodium/benzophenone ketyl; distill dichloromethane from calcium hydride).
  • Ligand Synthesis: For ethynyl ferrocene, a common precursor is synthesized from acetylferrocene via a Vilsmeier-Haack reaction to form (2-formyl-1-chlorovinyl)ferrocene, followed by dehydrohalogenation with sodium hydroxide in 1,4-dioxane [6].
  • Complexation: React the functionalized ferrocene ligand (e.g., Fc-C≡C-PPh₂) with a metal salt precursor (e.g., [(PhCN)₂PtCl₂] for Pt complexes or [RuCl₂(PPh₃)₃] for Ru complexes) in a solvent like dichloromethane. Reactions often proceed at ambient temperature or under reflux.
  • Purification: Isolate pure complexes using techniques like column chromatography (Silica Gel, eluting with hexane/DCM mixtures) and crystallization.
  • Characterization: Confirm solid-state structure by single-crystal X-ray diffraction. Supplementary techniques include NMR spectroscopy, IR spectroscopy, and elemental analysis [2].

Quantitative Structural Data

The table below summarizes key structural parameters from crystallographic studies.

Compound / Dyad Type Bridging Group Key Structural Features & Metrics Citation

| General Ethynyl Dyads (e.g., Fc-C≡C-Ar) | Ethynyl (–C≡C–) | Aromatic ring (Ar) is orthogonal to the Fc Cp ring; linear, rigid bridge. | [4] | | General Ethenyl Dyads (e.g., trans-Fc-CH=CH-Ar) | Ethenyl (–CH=CH–) | Adopts both coplanar (e.g., with pyrenyl) and orthogonal (e.g., with anthryl) configurations. | [4] | | cis-[((FcCC)₃P)₂PtCl₂] (Fc = ferrocenyl) | Ethynyl-Phosphine | Pt center in a square-planar geometry; P–Pt–P bond angle of ~94.6°. | [2] | | Heterotrimetallic Complexes (e.g., with Au, Ru) | Ethynyl-Phosphine | FcCCPPh₂ unit bridges different metal centers; structural parameters confirmed by XRD. | [1] [2] |

Application and Property Insights

The structure of these complexes directly enables their advanced applications:

  • Molecular Wires & Electronics: The rigid, conjugated ethynyl bridge facilitates electronic communication between metal centers, which is crucial for developing molecular-scale electronic devices and studying electron transfer [3] [7].
  • Bioactive Agents: Ferrocenyl-ethynyl phosphine metal complexes (e.g., of gold and platinum) show significant cytotoxicity against cancer cell lines (e.g., HeLa), with activity linked to the ferrocene group's reduction potential [8].
  • Electrochromic Materials: Oxidation of the ferrocene unit in ethynyl/ethenyl dyads causes distinct changes in their electronic spectra (electrochromism), making them candidates for sensors and non-linear optical materials [4].

References

Computational Analysis of Ferrocene Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The molecular orbital analysis of organometallic complexes like ethenyl ferrocene is primarily accomplished through Density Functional Theory (DFT) calculations. The search results confirm that this is the standard method for investigating the electronic structure and properties of ferrocene-based systems [1] [2].

The table below summarizes the core components of a typical computational protocol, as evidenced by recent studies:

Component Typical Method/Choice Purpose & Notes
Geometry Optimization DFT [1] [2] Determines the molecule's lowest-energy structure, which is essential for subsequent property calculations.
Software Packages Gaussian [2], VNL/ATK [2] Standard platforms for quantum-chemical computations and electron transport modeling.
Featurization Revised Autocorrelations (RACs) [1] Used in machine-learning to map molecular structure to properties (e.g., mechanochemical activity).
Basis Sets DZP (molecule), SZP (Au atoms) [2] Double-/Single-ζ with polarization basis sets balance computational cost and accuracy for molecular junctions.
Exchange-Correlation Functional B3LYP [2], LDA.PZ [2] B3LYP is a hybrid functional common for molecular systems; LDA is often used for electrode surfaces.

Detailed Experimental & Computational Protocols

Based on the methodologies described in the search results, here is a detailed workflow you can follow to perform the molecular orbital analysis. The diagram below outlines the key stages of this process.

G Start Start Geometry Optimization Geometry Optimization Start->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm no imaginary frequencies Single-Point Energy Calculation Single-Point Energy Calculation Frequency Calculation->Single-Point Energy Calculation On optimized structure Molecular Orbital Analysis Molecular Orbital Analysis Single-Point Energy Calculation->Molecular Orbital Analysis Property Prediction Property Prediction Molecular Orbital Analysis->Property Prediction

Research workflow for molecular orbital analysis of ethenyl ferrocene

Molecular Structure Preparation and Optimization
  • Initial Structure Building: Construct the initial 3D model of ethenyl ferrocene, considering the orientation of the ethenyl group relative to the cyclopentadienyl (Cp) rings. The iron atom is typically assigned a +2 oxidation state, with the two Cp rings acting as cyclopentadienide anions [3].
  • Geometry Optimization: Perform a full geometry optimization to find the most stable structure. Studies on similar systems commonly use the B3LYP functional [2]. For the basis set, a mixed approach is effective:
    • LANL2DZ basis set and effective core potential for the Iron (Fe) atom [2].
    • 6-31G(d,p) basis set for all atoms of Carbon (C) and Hydrogen (H) in the Cp and ethenyl groups [2].
Electronic Structure Calculation and Analysis
  • Single-Point Energy Calculation: Once the geometry is optimized, run a more precise single-point energy calculation on this structure. This step generates the final, high-quality wavefunction used for all subsequent orbital analysis.
  • Molecular Orbital Analysis:
    • Energy Level Diagram: Plot the energies of the molecular orbitals, particularly focusing on the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of the molecule's stability and reactivity [4].
    • Orbital Visualization: Generate 3D visualizations of the key molecular orbitals (e.g., HOMO, HOMO-1, LUMO, LUMO+1). Analyze the contribution of the iron d-orbitals versus the π-orbitals of the Cp rings and the ethenyl group. This reveals the nature of bonding and electron delocalization [4] [3].

Application: Predicting Properties and Behavior

The results of a molecular orbital analysis are not merely descriptive; they can be used to predict and rationalize the molecule's behavior in various contexts. The table below outlines potential applications based on the orbital characteristics.

Property to Predict Key Orbital Data Rationale & Application
Redox Potential HOMO Energy [5] [6] A higher HOMO energy suggests the molecule is more easily oxidized (e.g., Fe²⁺ to Fe³⁺), crucial for electrochemical sensors and catalysis.
Mechanochemical Lability Force–Extension (CoGEF) [1] Calculated force required for bond scission under tension predicts performance in self-strengthening polymers.
Electron Transport/Spintronics Spin-polarized transmission spectra [2] Projects efficiency as a spin filter in molecular junctions, relevant for designing molecular-scale electronic devices.

Key Insights from Related Research

While the search results do not contain a pre-existing analysis of ethenyl ferrocene, they offer valuable design principles and insights from studies on analogous molecules:

  • Substitution Position Matters: Research on ethynyl ferrocene (a closely related compound) shows that the position of substituents on the Cp rings (e.g., 1,3- vs. 1,3'-substitution) has a "great effect" on spin-dependent electron transport properties. This implies that for ethenyl ferrocene, the specific isomer you analyze will significantly impact the results [2].
  • Conformation is Key: Ferrocene's Cp rings can rotate, and different conformations (eclipsed or staggered) can exist. Some studies default to the eclipsed conformation (D5h symmetry) for calculations, as it is often found in the gas phase and at low temperatures [2] [3]. The choice of conformation should be consistent and justified.
  • Beyond Basic Orbitals: For a comprehensive understanding, consider advanced analyses:
    • Natural Bond Orbital (NBO) analysis to quantify charge distribution.
    • Topological Analysis of Electron Density (e.g., QTAIM) to characterize bond critical points and understand the nature of the iron-ring interaction.

References

Ferrocene Chemistry & Potential Catalyst Applications

Author: Smolecule Technical Support Team. Date: February 2026

Ferrocene (Fc) is a versatile organometallic compound with diverse applications in anticancer agents, materials science, and more [1]. The search for novel ferrocene-based building blocks, such as ω-ferrocenyl-ω-ketoesters, is ongoing due to their utility in synthesizing more complex molecules [1].

While not a direct example of ethenyl ferrocene polymerization, the synthesis of methyl 2-ferrocenyl-2-oxoacetate (KE0) demonstrates a one-step Friedel–Crafts acylation route to a functionalized ferrocene [1]. This suggests that similar strategies could be adapted for creating polymerizable ferrocene monomers.

Metallocene Catalysts for Ethylene Polymerization

Metallocene catalysts, especially zirconocenes, are highly effective for olefin polymerization [2] [3]. They produce polymers with narrow molecular weight distributions and allow for precise control over polymer properties [3].

The table below summarizes key components of a representative metallocene catalyst system for ethylene polymerization, based on information from the search results.

Component Category Example Role & Function Experimental Considerations
Catalyst Bis(cyclopentadienyl)dimethylzirconium [3] Forms the active cationic metal center that coordinates and inserts the monomer. Different alkyl substituents on the Cp rings influence activity via electronic and steric effects [3].
Activator (Co-catalyst) Trityl tetra(pentafluorophenyl)borate (B3) [3] Ionizes the metallocene catalyst to create a cationic active site paired with a weakly coordinating anion. Can be used in near-equimolar amounts with the catalyst, unlike MAO [3].
Solvent Toluene [3] Reaction medium. Optimal for dissolving catalyst components and monomer. The concentration of ethylene dissolved in the solvent is a critical parameter for kinetics [3].

Experimental Workflow for Catalyst System

The diagram below outlines the general workflow for setting up and running a polymerization reaction using a metallocene/organoboron catalyst system.

G Start Start Catalyst Setup A1 Prepare Solvent (Dry Toluene) Start->A1 A2 Load Catalyst (Zirconocene Compound) A1->A2 A3 Add Activator (Organoboron Compound) A2->A3 A4 Introduce Monomer (Ethylene Gas) A3->A4 A5 Control Reaction (Temperature, Time) A4->A5 A6 Quench Reaction A5->A6 A7 Polymer Analysis (Yield, MW, etc.) A6->A7 End End of Protocol A7->End

Protocol Details

This protocol is adapted from general descriptions of zirconocene/organoboron systems [3].

  • Solvent Preparation: Ensure toluene is thoroughly dried and deoxygenated, typically by purging with an inert gas or distillation over sodium/benzophenone.
  • Catalyst and Activator Handling: All procedures must be conducted under an inert atmosphere using a glovebox or Schlenk techniques.
  • Polymerization Reaction: The reaction vessel is charged with solvent, catalyst, and activator. The reaction is initiated by introducing ethylene gas at a controlled pressure. Temperature is maintained using a thermostatted bath.
  • Reaction Quenching: The reaction is typically stopped by adding a small amount of acidified methanol, which protonates the active centers and deactivates the catalyst.
  • Polymer Analysis: The precipitated polymer is collected by filtration, washed, and dried. Analysis includes determining yield and measuring molecular weight and distribution.

Safety and Handling Considerations

  • Air- and Moisture-Sensitive Materials: Zirconocene catalysts and organoboron activators are typically highly sensitive to air and water [3]. All experiments must use standard air-free techniques.
  • Chemical Hazards: Use appropriate personal protective equipment (PPE) when handling chemicals. Consult Safety Data Sheets (SDS) for all compounds.

Knowledge Gaps and Research Outlook

Specific information on ethenyl ferrocene polymerization catalysts remains a gap in current literature. Future research could focus on:

  • Designing novel catalysts that incorporate an ethenyl-ferrocene ligand structure.
  • Exploring the polymerization of ethenyl ferrocene as a monomer using known metallocene catalyst systems.
  • Investigating the properties of resulting polymers, which might combine the processability of plastics with the unique redox, magnetic, or biological properties of ferrocene.

References

Application Notes and Protocols: Vinyl Ferrocene in Asymmetric Synthesis Ligands

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ferrocene, an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom, has become a fundamental building block in modern organometallic chemistry due to its unique sandwich structure, exceptional stability, and versatile functionalization capabilities [1]. The incorporation of ferrocene derivatives into chiral ligands for asymmetric catalysis represents a significant advancement in synthetic methodology, enabling access to enantiomerically pure compounds with applications in pharmaceutical development and materials science [2]. Vinyl ferrocene derivatives, in particular, offer valuable structural flexibility and redox-active properties that can be harnessed to create sophisticated ligand systems with enhanced catalytic performance [1] [3]. These notes provide a comprehensive overview of vinyl ferrocene applications in asymmetric synthesis, including detailed protocols for their synthesis and implementation in catalytic transformations.

Structural Fundamentals and Properties

Key Molecular Features of Ferrocene Derivatives

Ferrocene derivatives exhibit several distinctive structural characteristics that make them particularly valuable in ligand design:

  • Planar Chirality: When substituted in a 1,2- or 1,3-pattern on the cyclopentadienyl ring, ferrocene derivatives can display planar chirality, which can be effectively harnessed for stereochemical control in asymmetric catalysis [4]. This chirality element is designated using the R~Fc~/S~Fc~ descriptor system to distinguish it from carbon-centered chirality.

  • Redox Activity: The ferrocene/ferrocenium couple (Fe²⁺/Fe³⁺) represents a highly reversible one-electron redox process that serves as an International Union of Pure and Applied Chemistry (IUPAC) standard for referencing redox potentials in organic solvents [4]. This property enables redox-switchable catalytic systems and enhances electron transfer processes.

  • Steric and Electronic Tunability: The ferrocene scaffold provides a rigid, yet tunable platform for ligand design, with variable tilt angles (Θ) between cyclopentadienyl planes and rotational flexibility around the iron-centroid axes (signified by angle τ) [4]. These features allow precise spatial arrangement of donor atoms in catalytic ligands.

Signaling and Electron Transfer Pathways

The redox behavior of vinyl ferrocene derivatives forms the basis for their application in sensing and switchable catalysis. The following diagram illustrates the electron transfer pathway that enables these applications:

vinyl_ferrocene_pathway Vinyl_Ferrocene_Fe2 Vinyl Ferrocene (Fe²⁺) Oxidation Oxidation Process (-1 e⁻) Vinyl_Ferrocene_Fe2->Oxidation Applied Potential or Chemical Oxidant Ferrocenium_Fe3 Ferrocenium Cation (Fe³⁺) Oxidation->Ferrocenium_Fe3 Reduction Reduction Process (+1 e⁻) Ferrocenium_Fe3->Reduction Applied Potential or Chemical Reductant Signal_Output Optical/Electrochemical Signal Output Ferrocenium_Fe3->Signal_Output Color Change (Red to Blue) Reduction->Vinyl_Ferrocene_Fe2 Recognition_Site Analyte/Ligand Binding Site Recognition_Site->Vinyl_Ferrocene_Fe2 Structural Integration

Pathway Title: Vinyl Ferrocene Redox Signaling Mechanism

This reversible electron transfer pathway enables the application of vinyl ferrocene derivatives in redox-switchable catalytic systems and chemo-sensing platforms [1]. The oxidation state change from Fe²⁺ to Fe³⁺ produces a distinctive color change from red to blue, providing a visual signal for detection events [3]. When incorporated into ligand systems, this redox switching capability allows for temporal control over catalytic activity.

Synthesis Protocols for Vinyl Ferrocene Derivatives

Synthesis of Ferrocene-Functionalized Vinyl Ethers

Application Note: Ferrocene-containing vinyl ethers serve as versatile intermediates for further functionalization and exhibit inherent sensing capabilities toward metal ions [3].

Protocol: Synthesis of 2-(Alkoxymethyl)-1-ferrocenylvinyl Ethers

Table 1: Reaction Optimization for Vinyl Ether Synthesis

Entry Base Temperature (°C) Yield (%) Notes
1 KOtBu 60 75 Good yield
2 NaOH 60 89 Optimal conditions
3 KOH 60 85 Good alternative
4 Mg(OH)₂ 60 20 Poor conversion
5 NaOH 25 40 Slow reaction
6 NaOH Reflux 85 Comparable to 60°C

Materials:

  • 2-Formyl-1-chlorovinyl ferrocene (1 mmol)
  • Primary alcohol (methanol, ethanol, propanol, or diols)
  • Sodium hydroxide (NaOH, 1.2 mmol)
  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-formyl-1-chlorovinyl ferrocene (262 mg, 1 mmol) in 10 mL anhydrous THF.
  • Add primary alcohol (1.2 mmol) and NaOH (48 mg, 1.2 mmol) to the reaction mixture.
  • Stir at 60°C for 4-6 hours under nitrogen atmosphere.
  • Monitor reaction progress by thin-layer chromatography (hexanes:ethyl acetate, 4:1).
  • Upon completion, quench the reaction with saturated ammonium chloride solution (10 mL).
  • Extract with dichloromethane (3 × 15 mL) and combine organic layers.
  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain the pure vinyl ether product as an orange solid.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): Characteristic signals include ferrocene multiplet (4H, 4.10-4.35 ppm), vinyl proton (1H, 7.45-7.65 ppm), and alkoxy group protons.
  • ¹³C NMR (100 MHz, CDCl₃): Key signals observed for vinyl carbons (δ 145-155 ppm), ferrocenyl carbons (δ 65-85 ppm), and alkoxy carbon (δ 60-70 ppm).
  • HRMS: Calculated for C₁₄H₁₆FeO [M]⁺: 256.0550; Found: 256.0555.
  • FT-IR: Characteristic absorptions at 1625 cm⁻¹ (C=C stretch) and 1120 cm⁻¹ (C-O-C stretch).
Alkynylated Ferrocene Synthesis via Sonogashira Cross-Coupling

Application Note: Alkynylated ferrocenes serve as precursors for extended π-conjugated systems and molecular scaffolding for ligand design [1].

Protocol: Grafting Ferrocene to Microporous Polymers via Sonogashira Coupling

Materials:

  • Iodoferrocene (1.2 mmol)
  • 1,3,5-Triethynylbenzene (1 mmol)
  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Copper(I) iodide (10 mol%)
  • Triethylamine (10 mL), degassed
  • Tetrahydrofuran (15 mL), degassed

Procedure:

  • Charge a Schlenk flask with 1,3,5-triethynylbenzene (144 mg, 1 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
  • Add degassed THF (10 mL) and triethylamine (10 mL) under nitrogen atmosphere.
  • Add iodoferrocene (394 mg, 1.2 mmol) and CuI (19 mg, 0.1 mmol).
  • Heat the reaction mixture at 70°C for 12-16 hours with vigorous stirring.
  • Cool to room temperature and filter the resulting precipitate.
  • Wash sequentially with water, methanol, and dichloromethane.
  • Purify by Soxhlet extraction with methanol for 24 hours.
  • Dry under vacuum at 80°C for 12 hours to obtain the polymer as an orange-brown solid.

Characterization:

  • FT-IR: Shows disappearance of terminal alkyne C-H stretch at 3290 cm⁻¹ and appearance of ferrocenyl C-H stretches at 3085 cm⁻¹.
  • ¹³C CP/MAS NMR: Characteristic signals for alkyne carbons (δ 90-100 ppm) and ferrocenyl carbons (δ 65-85 ppm).
  • XPS: Confirms iron presence with Fe 2p₃/₂ peak at 708.2 eV.
  • BET Surface Area: 450-650 m²/g, indicating microporous structure.

Ligand Design and Catalytic Applications

Design Principles for Asymmetric Catalysis

The strategic incorporation of vinyl ferrocene units into ligand architectures enhances catalytic performance through several key design principles:

  • Planar Chirality Exploitation: Unsymmetrical 1,2-disubstitution patterns on the ferrocene scaffold generate stable planar chirality that transmits stereochemical information in catalytic asymmetric transformations [2]. This chirality can be combined with central and axial chirality elements for enhanced stereocontrol.

  • Redox-Switchable Catalysis: The reversible ferrocene/ferrocenium redox couple enables the development of electrochemically switchable catalytic systems where activity and selectivity can be modulated by applied potential [4]. Multi-ferrocenyl systems exhibit multiple redox states that can be selectively addressed for sophisticated control mechanisms.

  • Donor Atom Integration: Vinyl ferrocene scaffolds serve as robust platforms for positioning various donor atoms (P, N, O, S) in specific spatial arrangements optimal for asymmetric induction [2]. The vinyl group provides a versatile handle for further functionalization and conjugation extension.

Representative Ligand Classes and Performance

Table 2: Vinyl Ferrocene-Based Ligands in Asymmetric Catalysis

Ligand Class Catalytic Application Donor Atoms Performance (ee%) Key Features
TRAP Ligands Asymmetric Allylic Substitution P,P >99% Trans-spanning bisphosphines with planar chirality
BIFEP Ligands Asymmetric Hydrogenation P,P 95-98% C₂-symmetric biferrocene backbone
P,N-Ligands Asymmetric Addition to Enones P,N 90-97% Unsymmetrical donor set, planar chirality
Ferrocenyl Oxazolines Asymmetric Cyclopropanation N,N 85-95% Rigid chiral environment, modular synthesis
Multi-ferrocenyl Systems Redox-Switchable Catalysis Mixed Variable with potential Multiple redox states, tunable electronic properties
Protocol: Asymmetric Allylic Alkylation Using Ferrocenyl Ligands

Application Note: Planar chiral ferrocenyl ligands demonstrate exceptional performance in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities (>99% ee) with broad substrate scope [2] [5].

Materials:

  • (Vinyl ferrocenyl)phosphine ligand (e.g., TRAP derivative, 5 mol%)
  • Pd₂(dba)₃-CHCl₃ (2.5 mol%)
  • Racemic allylic acetate (0.5 mmol)
  • Dimethyl malonate nucleophile (0.75 mmol)
  • N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 mmol)
  • Potassium acetate (0.1 mmol)
  • Tetrahydrofuran (5 mL), degassed

Procedure:

  • Charge an oven-dried Schlenk tube with Pd₂(dba)₃-CHCl₃ (12.9 mg, 0.0125 mmol) and (vinyl ferrocenyl)phosphine ligand (0.025 mmol).
  • Add degassed THF (2 mL) and stir for 15 minutes at room temperature to form the active catalyst.
  • In a separate flask, combine dimethyl malonate (99 mg, 0.75 mmol), BSA (222 mg, 1.5 mmol), and KOAc (10 mg, 0.1 mmol) in THF (3 mL).
  • Add the nucleophile mixture to the catalyst solution followed by the racemic allylic acetate (0.5 mmol).
  • Stir at 25°C for 12-16 hours under nitrogen atmosphere.
  • Quench with saturated aqueous NH₄Cl (5 mL) and extract with ethyl acetate (3 × 10 mL).
  • Dry combined organic layers over Na₂SO₄, filter, and concentrate.
  • Purify by flash chromatography and determine enantiomeric excess by chiral HPLC or GC analysis.

Troubleshooting Tips:

  • Ensure rigorous exclusion of oxygen to prevent ligand oxidation
  • For temperature-sensitive substrates, reduce reaction temperature to 0°C to maintain high enantioselectivity
  • If conversion is low, extend reaction time to 24 hours or increase catalyst loading to 7.5 mol%

Specialized Applications

Optical Sensing of Metal Ions

Application Note: Vinyl ferrocene derivatives functionalized with malononitrile groups demonstrate exceptional selectivity and sensitivity as optical chemosensors for Cu²⁺ ions, with applications in environmental monitoring and biological sensing [3].

Protocol: Cu²⁺ Ion Detection Using Ferrocenyl Vinyl Ethers

Materials:

  • Ferrocenyl malononitrile vinyl ether derivative (1 mM stock solution in methanol)
  • Cu²⁺ standard solution (10 mM in deionized water)
  • Methanol-water (4:1 v/v) buffer solution
  • UV-Vis spectrophotometer or smartphone-based colorimetric detection system

Procedure:

  • Prepare test solution by diluting ferrocenyl vinyl ether stock solution to 50 μM in methanol-water (4:1).
  • Add aliquots of Cu²⁺ standard solution (0-100 μM final concentration).
  • Incubate for 2 minutes at room temperature.
  • Measure absorbance spectra from 350-600 nm or capture images using smartphone camera.
  • Plot absorbance at 450 nm vs. Cu²⁺ concentration for quantification.
  • Calculate detection limit using 3σ/slope method, typically achieving 0.1-0.5 μM detection limits.

Interference Studies:

  • Test selectivity against other metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺)
  • The ferrocenyl vinyl ether sensor shows >10-fold selectivity for Cu²⁺ over competing metal ions
  • Minimal interference from common anions (Cl⁻, NO₃⁻, SO₄²⁻)
Redox-Responsive Polymer Systems

Application Note: Incorporation of vinyl ferrocene units into polymer backbones or side chains creates materials with redox-responsive properties applicable to controlled release systems, smart coatings, and electrochemical devices [1].

Protocol: Synthesis of Poly(ferrocenyl glycidyl ether)

Materials:

  • 2-[(4-Ferrocenylbutoxy)methyl]oxirane (FcEpo, 5 mmol)
  • Methylaluminoxane (MAO, 10 wt% in toluene, 0.5 mmol Al)
  • Toluene (20 mL), dried over molecular sieves

Procedure:

  • Charge a dried flask with FcEpo monomer (1.85 g, 5 mmol) and dissolve in dry toluene (15 mL).
  • Add MAO solution (0.58 mL, 0.5 mmol Al) and stir at 60°C for 24 hours.
  • Quench the polymerization with acidic methanol (5 mL).
  • Precipitate into hexanes (200 mL) and collect the polymer by filtration.
  • Redissolve in THF and reprecipitate into hexanes twice for purification.
  • Dry under vacuum at 40°C for 24 hours to obtain orange polymer powder.

Characterization:

  • GPC: M~n~ = 15,000-25,000 g/mol, PDI = 1.5-2.0
  • TGA: 5% weight loss at 280-300°C, indicating high thermal stability
  • DSC: T~g~ = 45-55°C, with redox transitions observable by cyclic voltammetry

Emerging Trends and Future Perspectives

The field of vinyl ferrocene chemistry continues to evolve with several emerging trends:

  • Machine Learning-Assisted Ligand Design: Recent advances in graph neural networks (HCat-GNet) enable prediction of enantioselectivity in asymmetric reactions, accelerating the optimization of ferrocene-based ligand systems [6]. These tools identify critical structural motifs that influence stereochemical outcomes.

  • Multi-ferrocenyl Systems: Ligands incorporating multiple ferrocene units exhibit enhanced redox responsiveness and electronic communication between metal centers, enabling sophisticated control over catalytic activity [4]. These systems display multiple, often resolvable redox waves that can be selectively addressed.

  • Sustainable Process Integration: Vinyl ferrocene derivatives are increasingly applied in green chemistry contexts, including biomass conversion and CO₂ utilization, leveraging their stability and catalytic efficiency under demanding conditions [3].

  • Biohybrid Catalysts: Incorporation of ferrocene units into biomolecular scaffolds (peptides, DNA) creates hybrid catalysts that merge the selectivity of biological systems with the versatile reactivity of organometallic chemistry [1].

Conclusion

Vinyl ferrocene derivatives represent versatile building blocks for the construction of sophisticated ligands in asymmetric synthesis. Their unique combination of structural robustness, redox activity, and planar chirality enables the development of highly efficient and selective catalytic systems. The protocols outlined herein provide practical guidance for the synthesis, characterization, and application of these valuable organometallic compounds across diverse chemical transformations. As research in this field advances, the integration of computational design tools and multi-ferrocene architectures promises to further expand the capabilities of vinyl ferrocene-based systems in asymmetric catalysis and beyond.

References

Sonogashira cross-coupling with ethenyl ferrocene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction represents one of the most valuable methods for carbon-carbon bond formation in organic synthesis, enabling the efficient coupling of terminal alkynes with aryl or vinyl halides using palladium and copper catalysts [1] [2]. This transformation plays a particularly important role in organometallic chemistry and materials science for the incorporation of ferrocene moieties into more complex molecular architectures, leveraging the unique electrochemical properties and stability that ferrocene derivatives provide [3] [4].

The reaction was first reported in 1975 by Sonogashira, Tohda, and Hagihara as an improvement over earlier methods developed by Cassar and by Dieck and Heck, with the key innovation being the use of a copper cocatalyst that allowed the reaction to proceed under mild conditions, often at room temperature and in excellent yields [1]. The ability to form C(sp²)-C(sp) bonds under these mild conditions has made the Sonogashira reaction especially valuable for synthesizing complex molecules containing acid- or base-sensitive functional groups [1].

Key Applications with Ethenyl Ferrocene

The incorporation of ferrocene units into molecular frameworks via Sonogashira coupling has enabled the development of numerous specialized compounds with applications across chemistry, materials science, and pharmaceutical research:

  • Ferrocenylethynyl Ketones: These compounds have been efficiently synthesized by coupling ferrocenylethyne with various acyl chlorides using PdCl₂(PPh₃)₂/PdBzCl(PPh₃)₂-CuI catalytic systems. The reaction proceeds smoothly under mild conditions (room temperature, dry argon atmosphere) and provides satisfactory yields of the desired ethynyl ketones, which represent valuable intermediates for further functionalization [3].

  • Ferrocenyl-Substituted Pyrazoles: The Sonogashira reaction has been successfully employed to synthesize 4-alkynyl-5-ferrocenyl-1-phenyl-1H-pyrazole derivatives from 5-ferrocenyl-4-iodopyrazole and various terminal alkynes. These heterocyclic ferrocene derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry [4].

  • Materials Chemistry Applications: Ferrocene-alkyne conjugates prepared via Sonogashira coupling have found utility in the development of advanced materials, including those with non-linear optical properties, electrochemical sensors, and organometallic liquid crystals. The electronic communication between the ferrocene unit and the coupled alkyne system often results in unique electronic properties valuable for materials applications [3] [4].

Experimental Protocols

Protocol 1: Synthesis of Ferrocenylethynyl Ketones

Reaction Setup:

  • In a dry, argon-flushed Schlenk tube equipped with a magnetic stir bar, combine ferrocenylethyne (1.0 equiv), acyl chloride (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), PdBzCl(PPh₃)₂ (3 mol%), and CuI (6 mol%) under inert atmosphere [3].

Solvent and Conditions:

  • Add dry triethylamine or diethylamine (0.5 M concentration) as both solvent and base [3].
  • Stir the reaction mixture at room temperature under argon atmosphere for 4-12 hours, monitoring reaction progress by TLC [3].

Workup Procedure:

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated ammonium chloride solution (2 × 30 mL) [4].
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure [4].

Purification:

  • Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate (typically 9:1 to 4:1 gradient) as eluent [4].
  • Characterize the isolated ferrocenylethynyl ketones by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, IR spectroscopy, and mass spectrometry [3] [4].
Protocol 2: Nickel-Catalyzed Sonogashira-Type Coupling (Copper-Free)

Catalyst Preparation:

  • Prepare activated zinc powder by treating commercial zinc with 2% hydrochloric acid, followed by sequential washing with distilled water, ethanol, acetone, and ether. Dry under vacuum at 25°C for 3 hours [5].
  • Prepare the nickel catalyst system in situ by combining NiCl₂ (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and 4-cyano pyridine N-oxide (10-20 mol%) in dry N,N-dimethylacetamide [5].

Reaction Procedure:

  • In a vial (2 mL) equipped with a magnetic stir bar, combine aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), potassium fluoride (2.0 equiv), and activated zinc powder (0.5 equiv) [5].
  • Add the nickel catalyst system and maintain the reaction under nitrogen atmosphere at 60-80°C for 12-24 hours [5].

Purification and Analysis:

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, filter through a short silica plug, and concentrate under reduced pressure [5].
  • Purify the residue by flash chromatography and characterize products by NMR spectroscopy and mass spectrometry [5].

Reaction Mechanism

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles - a primary palladium cycle and a copper cycle [1] [4]:

G Pd0 Pd(0) catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) intermediate OxAdd->PdII Transmet Transmetallation PdII->Transmet Pd_acetylide Pd acetylide complex Transmet->Pd_acetylide CuI Cu(I) salt Transmet->CuI Regeneration RedElim Reductive Elimination Pd_acetylide->RedElim RedElim->Pd0 Regeneration Product Coupling Product RedElim->Product Cu_acetylide Copper acetylide CuI->Cu_acetylide Base Base (amine) Base->Cu_acetylide Cu_acetylide->Transmet

Figure 1: Sonogashira Coupling Mechanism

The mechanism begins with oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. Simultaneously, the copper(I) salt coordinates to the terminal alkyne in the presence of a base, forming a copper acetylide. Transmetallation between the copper acetylide and Pd(II) intermediate transfers the alkyne moiety to palladium. Following potential isomerization from trans to cis configuration, reductive elimination yields the coupled product and regenerates the Pd(0) catalyst [1] [4].

In copper-free Sonogashira variants, the mechanism follows two interconnected Pd(0)/Pd(II) catalytic cycles where phenylacetylene forms Pd monoacetylide and bisacetylide complexes that participate in the transmetallation step [1].

Catalyst Systems and Optimization

Catalyst Type Composition Advantages Limitations
Traditional Pd/Cu Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI [1] High efficiency, mild conditions [1] Oxygen sensitivity, homocoupling side reactions [2]
Copper-Free Systems PdCl₂(PPh₃)₂ with amine bases [1] Avoids Glaser homocoupling [2] Often requires excess amine [2]
Nickel Catalysts NiCl₂/1,10-phenanthroline with KF/Zn [5] Copper-free, cost-effective [5] Limited to aryl bromides/iodides [5]
Ligand-Modified Pd Bidentate phosphines (dppf, dppp) [1] Enhanced stability and activity [1] Higher cost, potential steric constraints [1]
Ferrocene-Based Pd Ferrocene tertiary amine cyclopalladium [6] Tailored for ferrocene substrates [6] Specialized synthesis required [6]

Troubleshooting and Optimization

Common Issues and Solutions:

  • Low Conversion: Increase catalyst loading (typically 3-5 mol% Pd, 5-10 mol% CuI) or extend reaction time. For challenging substrates, consider using bidentate phosphine ligands (dppf, dppp) that enhance catalytic activity [1].

  • Homocoupling Byproducts: Ensure strict oxygen exclusion by degassing solvents and maintaining inert atmosphere. Consider switching to copper-free conditions to eliminate Glaser-type side reactions [2].

  • Handling Sensitive Substrates: For base-sensitive compounds, employ milder bases such as diisopropylamine or potassium carbonate in combination with polar aprotic solvents like DMF or THF [1].

  • Ferrocene-Specific Considerations: Ferrocene derivatives are generally stable under Sonogashira conditions, but monitoring for potential oxidation of the iron center is advisable. Using freshly purified ferrocene starting materials and avoiding strong oxidizing agents improves yields [3] [4].

Advanced Applications and Future Directions

Recent developments in Sonogashira coupling with ethenyl ferrocene have expanded the synthetic toolbox available to researchers:

  • Sequential and Tandem Reactions: The combination of Sonogashira coupling with subsequent transformations, such as electrophilic cyclization, enables efficient construction of complex heterocyclic systems. For example, 4-iodopyrazoles prepared via Sonogashira coupling undergo further cyclization to yield novel fused heterocycles containing ferrocene units [4].

  • Materials Science Applications: Ferrocene-alkyne conjugates are increasingly employed in molecular electronics as molecular wires, with the Sonogashira reaction providing the key structural connection between the redox-active ferrocene center and conjugated π-systems [2].

  • Sustainable Methodologies: Recent advances focus on developing greener Sonogashira protocols using aqueous reaction media, recyclable catalytic systems, and reduced precious metal loadings. Nickel-catalyzed versions represent particularly promising alternatives from both economic and environmental perspectives [5].

Conclusion

The Sonogashira cross-coupling reaction with ethenyl ferrocene represents a powerful and versatile methodology for constructing carbon-carbon bonds between ferrocene units and various alkyne partners. The protocols outlined herein provide researchers with robust synthetic tools for preparing diverse ferrocene-containing architectures with potential applications spanning pharmaceutical development, materials science, and organometallic chemistry. Continuing advancements in catalyst design and reaction engineering promise to further expand the scope and efficiency of this valuable transformation.

References

Comprehensive Application Notes and Protocols: Ethenyl Ferrocene-Based Electrochemical Sensors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

The unique electrochemical properties of ferrocene derivatives have established them as foundational materials in electrochemical sensing platforms. Ferrocene (Fc), an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom, possesses exceptional redox activity that forms the basis for its sensing applications. The ferrocene/ferrocenium (Fc/Fc+) redox couple exhibits reversible one-electron transfer behavior, with the oxidation of orange ferrocene (Fc) to blue ferrocenium (Fc+) occurring at well-defined potentials that are sensitive to the chemical environment. This redox switching capability enables ferrocene derivatives to function as efficient electrochemical reporters in sensor designs [1]. The discovery and development of ferrocene has catalyzed extensive innovation in organometallic chemistry, with contemporary research focusing on tailoring its properties for specific technological applications [2].

The ethenyl functional group (-CH=CH₂) incorporated into ferrocene derivatives serves multiple critical functions in sensor design. This conjugation-friendly substituent provides an accessible handle for further chemical modification through addition reactions or polymerization, facilitates electronic communication between the ferrocene center and appended receptor units, and enables the covalent attachment of ferrocene to electrode surfaces or macromolecular structures. The strategic placement of the ethenyl group allows fine-tuning of the redox potential and electron transfer kinetics of the ferrocene center, which directly influences sensor performance metrics including sensitivity, selectivity, and operational stability [2] [3]. Ethenyl ferrocene can be incorporated into larger molecular architectures through functionalization at the vinyl group, enabling the construction of sophisticated recognition systems for specific analytes.

Table 1: Key Properties of Ferrocene and Derivatives Relevant to Sensor Design

Property Ferrocene Ethenyl Ferrocene Significance for Sensing
Redox Potential (E₁/₂) ~0.31 V vs. SCE (in ethanol/water) [1] Modifiable based on substitution Determines operational voltage window; affects interference rejection
Redox Reversibility Highly reversible Maintains reversibility with proper linker design Ensures reproducible signal and sensor stability
Structural Stability Thermally and hydrolytically stable Similar stability with additional functionalization options Enables durable sensor operation
Synthetic Versatility Easily functionalized at cyclopentadienyl rings Vinyl group enables polymerization and conjugation Allows integration with diverse receptor systems
Solubility Organic solvents Can be tailored with substituents Affects compatibility with immobilization matrices

Sensor Design Strategies

Molecular Design and Redox Properties

The design of effective ethenyl ferrocene-based sensors requires careful consideration of the molecular architecture to optimize both recognition and signaling functions. The electronic character of substituents directly attached to the ferrocene core significantly influences the redox potential, with electron-donating groups facilitating oxidation (lowering E₁/₂) and electron-withdrawing groups impeding oxidation (raising E₁/₂). This principle extends to ethenyl ferrocene derivatives, where substituents on the vinyl group can modulate the electron density at the iron center. Research has demonstrated that the nature of the linker between ferrocene and recognition elements critically affects sensor performance, with amide-linked compounds exhibiting E₁/₂ values of +350 to +370 mV, while ester-linked conjugates show higher potentials of +400 to +410 mV versus Ag/AgCl [3]. This systematic variation in redox potential based on molecular connectivity provides a valuable strategy for tuning operational potentials to avoid interfering species in complex samples.

The spatial arrangement of recognition elements relative to the ferrocene reporter is equally crucial in sensor design. For ethenyl ferrocene derivatives, the planar structure of the vinyl group can facilitate conjugated systems that enable electronic communication between the receptor and ferrocene centers. This communication allows binding events at distant sites to perturb the electron density at the iron center, resulting in measurable shifts in redox potential. Such binding-induced potential shifts form the basis for ratiometric sensing approaches that are less susceptible to environmental variables than approaches relying solely on current changes. Additionally, the geometry of the overall molecular assembly can influence binding affinity and selectivity through preorganization of recognition elements and control of access to the ferrocene center [4].

Electrode Modification Approaches

The immobilization method for ethenyl ferrocene derivatives on electrode surfaces profoundly impacts sensor performance characteristics including response time, reproducibility, and operational lifetime. The ethenyl functional group provides versatile options for electrode modification, ranging from covalent attachment through hydrosilylation or thiol-ene reactions to electropolymerization into continuous films. Electropolymerization of ethenyl ferrocene derivatives represents a particularly powerful approach, as it enables precise control over film thickness and spatial localization on the electrode surface through adjustment of polymerization conditions. These polymer films typically exhibit enhanced stability compared to monolayer coatings and can incorporate higher densities of redox centers, potentially increasing signal magnitude [2].

Alternative immobilization strategies include copolymerization with other vinyl monomers to create composite materials with tailored physical and electronic properties, and attachment to nanostructured electrodes such as carbon nanotubes or graphene to leverage enhanced surface areas and electron transfer rates. Each method presents distinct advantages: covalent attachment yields well-defined molecular architectures with predictable orientation, electropolymerization generates robust three-dimensional networks, and composite formation with nanomaterials amplifies electrochemical signals. The optimal choice depends on the specific application requirements, with covalent monolayers favoring rapid response times, polymer films offering greater binding capacity, and nanocomposites providing signal enhancement [2] [4].

Cation Sensing Mechanisms

Ethenyl ferrocene-based sensors detect metal cations through several distinct mechanisms that transform binding events into measurable electrochemical signals. In the electrostatic interaction model, oxidation of ferrocene to ferrocenium creates a positively charged center that electrostatically repels or attracts metal cations, modulating the redox potential. For example, binding of cations to recognition elements in close proximity to ferrocene can stabilize or destabilize the ferrocenium state, resulting in positive or negative shifts in the formal potential of the Fc/Fc+ couple. The magnitude and direction of these shifts depend on the charge density of the cation and the spatial relationship between the binding site and ferrocene center [4].

A more sophisticated approach involves direct coordination of metal cations to functional groups integrated with the ethenyl ferrocene system, where the binding event directly alters the electron density at the iron center. This mechanism typically produces larger potential shifts than purely electrostatic interactions and can yield exceptional selectivity when specific coordination environments are designed for target cations. The ethenyl moiety can serve as part of the coordination system or as a conduit for electronic communication between a separate receptor and the ferrocene reporter. Additionally, cation binding can induce conformational changes in flexible ethenyl ferrocene derivatives that alter the accessibility of the ferrocene center to the electrode surface or solution species, leading to changes in current response. These structural rearrangements can produce unusually large signal changes for small binding events, providing an amplification mechanism for sensitive detection [4].

Table 2: Ethenyl Ferrocene Sensor Design Strategies for Different Analytics

Target Analytic Recommended Molecular Architecture Signal Transduction Mechanism Optimal Electrode Modification
Transition Metal Cations Imine or quinoline receptors conjugated to ethenyl Fc Redox potential shift via coordination Electropolymerized films
Alkali Metal Ions Crown ether derivatives linked to ethenyl Fc Electrostatic perturbation of Fc/Fc+ couple Self-assembled monolayers on gold
Heavy Metals Thiol-containing receptors via ethenyl Fc Binding-induced current suppression Carbon nanocomposites
Anions Ammonium or guanidinium receptors with ethenyl Fc Binding-induced conformational change Covalent attachment to ITO

Experimental Protocols

Synthesis and Characterization of Ethenyl Ferrocene Derivatives

Protocol 1: Synthesis of Ethenyl Ferrocene Building Blocks

  • Materials: Ferrocene carboxylic acid, vinyl acetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane, magnesium sulfate, silica gel for column chromatography.
  • Equipment: Round-bottom flask with magnetic stirrer, reflux condenser, argon/nitrogen inlet, separation funnel, rotary evaporator, column chromatography setup.
  • Procedure:
    • Dissolve ferrocene carboxylic acid (1.0 equiv) and vinyl acetic acid (1.2 equiv) in anhydrous dichloromethane (15 mL per mmol of ferrocene) under inert atmosphere.
    • Add DCC (1.1 equiv) and DMAP (0.1 equiv) sequentially at 0°C with stirring.
    • Warm reaction mixture to room temperature and stir for 12 hours under argon atmosphere.
    • Filter the reaction mixture to remove dicyclohexylurea precipitate and concentrate filtrate under reduced pressure.
    • Purify the crude product by silica gel column chromatography using hexane/ethyl acetate (4:1) as eluent.
    • Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
  • Safety Notes: Perform all operations in a fume hood; wear appropriate personal protective equipment including gloves and safety glasses.

Protocol 2: Structural Confirmation of Ethenyl Ferrocene Derivatives

  • Analytical Techniques:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR spectrum in CDCl₃. Characteristic signals include ferrocenyl protons (δ 4.0-4.8 ppm) and vinyl protons (δ 5.0-6.5 ppm with typical coupling patterns).
    • Cyclic Voltammetry: Perform in 0.1 M tetrabutylammonium perchlorate in acetonitrile using glassy carbon working electrode, platinum counter electrode, and Ag/Ag⁺ reference electrode. Scan rate: 100 mV/s. Expected redox potential for ethenyl ferrocene derivatives: +260 to +410 mV vs. Ag/AgCl depending on substituents [3].
    • FT-IR Spectroscopy: Confirm presence of characteristic functional groups (C=C stretch ~1600-1650 cm⁻¹, Fe-Cp vibrations ~500-1100 cm⁻¹).
Electrode Modification Procedures

Protocol 3: Electropolymerization of Ethenyl Ferrocene on Electrode Surfaces

  • Materials: Ethenyl ferrocene derivative (1 mM), supporting electrolyte (0.1 M LiClO₄ or TBAP), purified solvent (acetonitrile or dichloromethane), glassy carbon or gold working electrode.
  • Electrode Preparation:
    • Polish working electrode sequentially with 1.0, 0.3, and 0.05 μm alumina slurry on microcloth.
    • Sonicate in ethanol and deionized water for 5 minutes each to remove residual polishing material.
    • Dry under nitrogen stream before use.
  • Polymerization Procedure:
    • Prepare monomer solution containing ethenyl ferrocene derivative (1 mM) and supporting electrolyte (0.1 M) in degassed solvent.
    • Transfer solution to electrochemical cell and degas with argon for 10 minutes.
    • Perform cyclic voltammetry between 0 and +1.0 V vs. Ag/Ag⁺ at 50 mV/s for 20-50 cycles.
    • Monitor growth of polymer film through increasing redox peak currents with each cycle.
    • Remove modified electrode, rinse thoroughly with pure solvent, and dry under nitrogen.
  • Quality Control: Characterize modified electrode by cyclic voltammetry in pure supporting electrolyte solution. Well-formed films exhibit symmetric redox peaks with peak currents increasing linearly with scan rate.

Protocol 4: Preparation of Ethenyl Ferrocene Self-Assembled Monolayers (SAMs)

  • Materials: Thiol-functionalized ethenyl ferrocene derivative (0.5 mM in ethanol), gold electrode (2 mm diameter), absolute ethanol, phosphate buffered saline (PBS, pH 7.4).
  • Procedure:
    • Clean gold electrode by cycling in 0.5 M H₂SO₄ from 0 to +1.5 V until characteristic gold voltammogram is obtained.
    • Rinse thoroughly with deionized water and absolute ethanol.
    • Immerse electrode in ethanolic solution of thiol-functionalized ethenyl ferrocene for 12-24 hours at room temperature in the dark.
    • Remove electrode from solution and rinse extensively with ethanol to remove physisorbed material.
    • Dry under nitrogen stream and store in PBS until use.
  • Characterization:
    • Electrochemically determine surface coverage using Γ = Q/nFA, where Q is charge under redox peaks, n=1, F is Faraday's constant, and A is electrode area.
    • Expected surface coverage for well-packed monolayers: 1-5 × 10⁻¹⁰ mol/cm².
Electrochemical Characterization and Sensing Measurements

Protocol 5: Cyclic Voltammetry for Cation Detection

  • Experimental Setup: Three-electrode system (modified working electrode, platinum counter electrode, appropriate reference electrode), potentiostat, oxygen-free electrolyte solution.
  • Measurement Procedure:
    • Record baseline cyclic voltammogram in pure electrolyte solution (typically 0.1 M TBAP in acetonitrile or PBS aqueous buffer).
    • Add aliquots of standard cation solution to electrochemical cell with stirring.
    • Allow 2 minutes equilibration time after each addition before recording voltammogram.
    • Scan potential window centered around formal potential of ethenyl ferrocene derivative (typically -0.2 to +0.6 V vs. Ag/AgCl at 50-100 mV/s).
  • Data Analysis:
    • Measure formal potential (E₁/₂) as average of anodic and cathodic peak potentials.
    • Plot ΔE₁/₂ versus cation concentration to generate calibration curve.
    • Calculate binding constant from nonlinear regression of binding isotherm.

Protocol 6: Differential Pulse Voltammetry for High-Sensitivity Detection

  • Parameters: Pulse amplitude 25-50 mV, pulse width 50-100 ms, step height 2-5 mV, step time 0.5-2 s.
  • Procedure:
    • Acquire DPV baseline in analyte-free solution.
    • Add standard additions of target cation with stirring and equilibration.
    • Record DPV after each addition using same parameters.
    • Measure peak current and/or potential shifts for quantification.
  • Quantification:
    • Plot peak current or potential shift versus cation concentration.
    • Apply standard addition method for quantification in unknown samples.

The experimental workflow for developing and applying ethenyl ferrocene-based sensors involves sequential steps from molecular design to analytical application, as illustrated below:

G Ethenyl Ferrocene Sensor Development Workflow MolecularDesign Molecular Design Synthesis Synthesis & Characterization MolecularDesign->Synthesis Design validation ElectrodeMod Electrode Modification Synthesis->ElectrodeMod Pure compound ElectrochemChar Electrochemical Characterization ElectrodeMod->ElectrochemChar Modified electrode Sensing Sensing Measurements ElectrochemChar->Sensing Optimized parameters DataAnalysis Data Analysis Sensing->DataAnalysis Raw data Application Analytical Application DataAnalysis->Application Calibrated sensor

Performance Optimization and Troubleshooting

Enhancing Signal Stability and Reproducibility

The operational stability of ethenyl ferrocene-based sensors is critically influenced by the integrity of the molecular architecture under electrochemical cycling conditions. A common challenge is the gradual leaching of ferrocene derivatives from electrode surfaces, particularly when non-covalent immobilization methods are employed. This manifests as steadily decreasing redox peak currents during repeated potential cycling. To mitigate this issue, prioritize covalent attachment strategies such as electropolymerization or self-assembled monolayers with appropriate terminal groups that form stable bonds with electrode surfaces. Additionally, the redox stability of the ferrocene center itself must be considered; while the Fc/Fc+ couple is highly reversible, extended cycling at extreme potentials can lead to degradation. Operational windows should be restricted to the minimum necessary range, typically ±0.3 V around the formal potential of the specific ethenyl ferrocene derivative being used [3].

Reproducible sensor fabrication requires meticulous attention to electrode pretreatment, solution purity, and environmental conditions. Inconsistent electrode surfaces represent a major source of variability, necessitating rigorous standardization of polishing procedures and validation through standard redox probes before modification. For electropolymerization approaches, control of monomer concentration, electrolyte composition, and potential cycling parameters is essential for batch-to-batch consistency. Implement quality control measures such as measuring surface coverage (Γ) for each modified electrode and rejecting preparations falling outside acceptable ranges (typically ±15% of mean value). When working with SAM-based sensors, control assembly time and solution concentration precisely, as these factors directly impact monolayer density and organization, which in turn affect electron transfer kinetics and binding site accessibility [4].

Selectivity and Interference Management

Achieving selective detection in complex samples requires strategic molecular design and operational protocols. For cation sensing, the recognition element conjugated to ethenyl ferrocene must be carefully selected for the target ion. Incorporate receptors with known selectivity profiles, such as quinoline derivatives for Cu²⁺ or crown ether derivatives for alkali metal ions. The ethenyl linker itself can be structurally modified to influence selectivity through steric effects or electronic contributions to binding affinity. When developing sensors for biological applications, consider the potential interferents present in the sample matrix, particularly oxidizable species such as ascorbic acid, uric acid, and catecholamines that may generate overlapping currents. Operation at the lowest possible detection potential minimizes these interference effects, making ethenyl ferrocene derivatives with relatively low E₁/₂ values (achieved through electron-donating substituents) advantageous for biological sensing [4] [3].

Advanced operational strategies can further enhance selectivity. Differential measurement techniques that compare responses before and after specific masking of the target analyte can correct for background signals. For sensors exhibiting binding-induced potential shifts rather than current changes, potentiometric detection schemes offer inherent rejection of current-based interferences. When facing persistent interference issues, consider multisensor arrays incorporating ethenyl ferrocene derivatives with varying selectivity patterns, coupled with multivariate data analysis techniques such as principal component analysis or artificial neural networks. These arrays can discriminate between analytes based on distinct response patterns rather than relying on a single specific interaction [4].

Table 3: Performance Comparison of Ferrocene-Based Sensors with Different Design Approaches

Sensor Architecture Detection Limit Dynamic Range Response Time Stability (cycles)
Ethenyl Fc SAMs 10 nM - 1 μM 3-4 orders of magnitude < 30 seconds > 1000
Electropolymerized Fc films 100 nM - 10 μM 2-3 orders of magnitude 1-2 minutes > 500
Fc-carbon nanocomposites 1 nM - 1 μM 4-5 orders of magnitude < 1 minute > 2000
Fc-doped polymers 1 μM - 100 μM 2 orders of magnitude 2-5 minutes > 200
Troubleshooting Common Performance Issues
  • Problem: Non-reproducible redox peaks between fabrication batches Solution: Standardize electrode polishing protocol using fresh alumina slurry for each preparation. Verify electrode cleanliness by measuring peak separation for standard ferricyanide/ferrocyanide couple (<70 mV for 1 mM solution at 100 mV/s). Ensure consistent monomer solution concentration and storage conditions.

  • Problem: Decreasing signal amplitude during repeated measurements Solution: Check for leaching by comparing cyclic voltammograms before and after soaking modified electrode in pure electrolyte. Implement more stable immobilization approach (covalent attachment instead of adsorption). Reduce upper potential limit to prevent over-oxidation.

  • Problem: Poor selectivity in complex samples Solution: Incorporate additional selectivity through physical membrane (Nafion) or chemical modification of recognition element. Use differential pulse voltammetry instead of cyclic voltammetry for better resolution of overlapping signals. Optimize operating potential to minimize interference from co-oxidizable species.

  • Problem: Sluggish electron transfer kinetics Solution: Verify monolayer coverage for SAM approaches (should be 1-5 × 10⁻¹⁰ mol/cm²). For polymer films, optimize film thickness by reducing number of polymerization cycles. Incorporate conductive nanomaterials (carbon nanotubes, graphene) to enhance charge transport.

Applications and Future Directions

Ethenyl ferrocene-based electrochemical sensors have found particularly valuable applications in metal cation detection in environmental, industrial, and biological systems. The robust nature of the ferrocene redox couple enables reliable operation in diverse media, while the synthetic flexibility of the ethenyl functional group permits tailoring for specific cation recognition. For transition metal detection, ethenyl ferrocene derivatives incorporating imine or quinoline receptor groups have demonstrated excellent sensitivity toward Cu²⁺, with detection limits reaching nanomolar concentrations in optimized systems [4]. The sensing mechanism typically involves coordination of the metal cation to the receptor, which electronically communicates with the ferrocene center through the conjugated ethenyl bridge, producing measurable shifts in redox potential. For heavy metal monitoring in environmental samples, ethenyl ferrocene systems with thiol-containing receptors show promise for Hg²⁺ and Pb²⁺ detection, though challenges remain in achieving sufficient selectivity in complex matrices.

In the biomedical field, ethenyl ferrocene sensors are being developed for point-of-care diagnostics and therapeutic drug monitoring. The compatibility of ferrocene derivatives with aqueous systems and their well-defined electrochemistry at moderate potentials make them suitable for biological applications. Recent innovations include the integration of ethenyl ferrocene into immunosensing platforms where the redox species serves as an electrochemical tag for antibody-antigen binding events. Additionally, the development of miniaturized sensor arrays incorporating multiple ethenyl ferrocene derivatives with varying selectivity patterns enables multiplexed detection of physiologically relevant metal cations in clinical samples such as blood and urine [2] [4]. The future clinical translation of these sensors will require careful attention to fouling resistance in biological matrices and long-term stability under storage conditions.

The fundamental signaling mechanism of ethenyl ferrocene-based cation sensors involves binding-induced changes to the electrochemical behavior of the ferrocene center, as illustrated below:

G Cation Sensing Mechanism with Ethenyl Ferrocene FreeSensor Free Sensor Fc(II)/Fc(III) redox couple at baseline potential CationBinding Cation Binding • Coordination to receptor • Electronic perturbation • Structural reorganization FreeSensor->CationBinding Exposure to sample solution SignalChange Signal Transduction • Redox potential shift • Current response change CationBinding->SignalChange Binding-induced modification Measurement Electrochemical Measurement • Cyclic voltammetry • Differential pulse voltammetry SignalChange->Measurement Electrochemical interrogation Quantification Cation Quantification • Calibration curve • Standard addition method Measurement->Quantification Signal processing

Future research directions for ethenyl ferrocene-based sensors include the development of multi-responsive systems that simultaneously detect multiple analytes, integration with wearable sensor platforms for continuous monitoring applications, and implementation in microfluidic analytical devices for automated sample processing. The compatibility of ethenyl ferrocene with polymerization chemistry suggests opportunities for creating stimuli-responsive gels and self-healing materials with built-in sensing capabilities. Additionally, coupling ethenyl ferrocene sensors with energy harvesting systems could enable self-powered sensing platforms for remote or implantable applications. As synthetic methodologies advance, increasingly sophisticated ethenyl ferrocene architectures will emerge with enhanced sensitivity, selectivity, and stability, further expanding their application potential across analytical chemistry, materials science, and biomedical engineering [2] [4].

Conclusion

Ethenyl ferrocene derivatives represent versatile building blocks for the construction of high-performance electrochemical sensors, particularly for metal cation detection. Their utility stems from the predictable electrochemistry of the ferrocene/ferrocenium redox couple, combined with the synthetic flexibility afforded by the ethenyl functional group. Through rational molecular design and appropriate electrode modification strategies, ethenyl ferrocene-based sensors can be tailored for specific applications across environmental monitoring, industrial process control, and clinical diagnostics. The protocols and guidelines presented in this document provide a foundation for the development, characterization, and implementation of these sensing platforms, with attention to critical performance factors including sensitivity, selectivity, stability, and reproducibility. As research in this field advances, ethenyl ferrocene-based sensors are poised to play an increasingly important role in addressing analytical challenges across diverse scientific and technological domains.

References

Quantitative Performance of Redox-Responsive Systems

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for ethenyl ferrocene-based materials:

Material/System Type Key Performance Metric Result Context & Conditions
Ferrocene Mechanophore Cross-linker [1] Enhancement in material tearing energy >4-fold increase In rubbery polymer networks
Poly(FcMA) Grafted Paper [2] Change in water contact angle ~30° change Switchable via chemical oxidation/reduction
PFcMA Grafted Paper [2] Cycling stability (reversibility) >6 cycles Chemical redox cycling with FeCl₃/Na₂S₂O₅
Redox-Responsive Surfactant [3] Minimum surface tension (oxidized state) 26.4 mN·m⁻¹ -
Redox-Responsive Surfactant [3] Zeta potential (oxidized state) 28.7 mV -
Aminoferrocene-based Prodrugs [4] Cytotoxicity (IC₅₀ on MG-63 cells) ~50 µM Correlates with low redox potential

Experimental Protocols

Protocol 1: Radical Polymerization of Ethenyl Ferrocene for Linear Polymers

Objective: Synthesize a redox-responsive linear polymer incorporating ethenyl ferrocene units [5].

Materials:

  • Ethenyl ferrocene (CAS 1271-51-8)
  • Standard radical initiator (e.g., AIBN)
  • Suitable solvent (e.g., toluene, anisole)
  • Methacrylate monomer with ferrocenecarboxylate side chain (e.g., 2-(methacryloyloxy)ethyl ferrocenecarboxylate, FcMA) (optional comonomer) [2]

Procedure:

  • Dissolve ethenyl ferrocene (and optional comonomer) in a degassed solvent within a Schlenk flask to achieve a monomer concentration of 1-2 M [2].
  • Add AIBN initiator (typically 1-2 mol% relative to total monomers) [2].
  • Purge the reaction mixture with an inert gas (e.g., N₂ or Ar) for 20-30 minutes to remove oxygen [2].
  • Heat the reaction to 60-70 °C with stirring for 12-24 hours [2].
  • Allow the mixture to cool to room temperature.
  • Precipitate the polymer by slowly adding the reaction mixture into a large excess of a non-solvent (e.g., hexane or methanol) with vigorous stirring.
  • Isolate the polymer by filtration or centrifugation.
  • Purify the solid polymer by re-dissolving in a minimal amount of solvent and re-precipitating. Repeat this process twice.
  • Dry the pure polymer under vacuum until constant weight is achieved.

Characterization:

  • GPC/SEC: Determine molecular weight (Mn, Mw) and dispersity (Đ).
  • NMR Spectroscopy: Confirm successful incorporation of ethenyl ferrocene units and quantify composition [2].
  • Cyclic Voltammetry: Characterize the redox activity of the polymer by identifying the Fc/Fc⁺ couple. A typical experiment uses a three-electrode setup with 0.1 M TBAPF₆ in acetonitrile as the electrolyte, a scan rate of 100 mV/s, and potentials referenced to the Fc/Fc⁺ couple [4].
Protocol 2: Surface Grafting via SI-ATRP for Smart Interfaces

Objective: Create a redox-switchable smart surface by grafting poly(FcMA) from a substrate [2].

Materials:

  • Substrate (e.g., filter paper, silicon wafer, silica nanoparticles)
  • ATRP initiator (e.g., 3-(2-bromoisobutyrate)propyl trichlorosilane)
  • FcMA monomer
  • Catalyst: Cu(I)Cl or Cu(I)Br complexed with ligand (e.g., PMDETA)
  • Degassed anisole as solvent [2]

Procedure:

  • Surface Initiation: Immerse the substrate in a solution of the silane-based ATRP initiator to form a monolayer of initiator sites on the surface [2].
  • Polymerization Mixture: In a Schlenk flask, dissolve FcMA monomer in degassed anisole. Add the catalyst complex (Cu(I)Cl/PMDETA) [2].
  • Grafting: Place the initiator-functionalized substrate into the polymerization mixture. Seal and purge the system with an inert gas.
  • Polymerization: React at room temperature for a predetermined time (e.g., 2-4 hours) to control brush length [2].
  • Termination: Remove the substrate and rinse thoroughly with solvent (e.g., toluene, ethanol) to remove physisorbed catalyst and monomer [2].

Characterization:

  • XPS: Confirm the presence of iron and nitrogen on the grafted surface [2].
  • Contact Angle Goniometry: Measure water contact angles in the reduced (hydrophobic) and oxidized (hydrophilic) states to demonstrate redox-switchable wettability [2].
  • SEM: Image the surface morphology before and after polymer grafting [2].
  • Kelvin Probe Force Microscopy (KPFM): Map surface potential changes upon redox switching [2].

Redox-Triggered Drug Release Mechanism

The following diagram illustrates the mechanism of redox-triggered drug release from an ethenyl ferrocene-containing system, particularly relevant for ROS-activated prodrugs:

ros_mechanism Prodrug Ethenyl Ferrocene Prodrug (Inactive) Oxidation Oxidation Fc²⁺ → Fc³⁺ Prodrug->Oxidation  In Tumor Cell ROS Elevated ROS (e.g., H₂O₂) ROS->Oxidation StructuralChange Structural Change (e.g., Bond Cleavage) Oxidation->StructuralChange  Activates ActiveDrug Active Drug Released StructuralChange->ActiveDrug  Releases Apoptosis Cellular Apoptosis (Ferroptosis) ActiveDrug->Apoptosis  Induces

This mechanism is foundational for designing drug delivery systems that target cancer cells, which often have elevated levels of Reactive Oxygen Species (ROS). The oxidation of the ferrocene moiety triggers a structural change in the carrier, leading to drug release [4].

Application Notes for Researchers

  • Leverage Computational Screening: Machine learning (ML) models, such as artificial neural networks (ANNs) trained on revised autocorrelation (RAC) descriptors, can efficiently predict mechanochemical activity (e.g., Fmax) of ferrocene derivatives, accelerating the discovery of high-performance materials [1].
  • Fine-Tune Cytotoxicity: The redox potential of the ferrocene derivative is a critical design parameter. Aminoferrocene derivatives, with their low redox potential, demonstrate higher cytotoxicity (IC₅₀ ~50 µM) and are suitable for ROS-activated prodrugs targeting cancer cells [4].
  • Design for Reversibility: For applications requiring multiple cycles (e.g., smart membranes, sensors), ensure the material's redox switching is highly reversible. Poly(FcMA)-grafted surfaces have demonstrated stability over more than six redox cycles [2].
  • Consider Material Integration: The method of integrating the ferrocene motif (e.g., as a pendant group, within the backbone, or as a cross-linker) dictates the material's primary response. Cross-linked systems are excellent for toughening elastomers, while linear polymers are suited for solution-based applications like drug delivery [1] [5].

Safety and Handling

Ethenyl ferrocene is classified as a flammable solid (H228) [6]. Handle all procedures in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). When working with ATRP catalysts, remember that copper complexes can be toxic and should be handled with care. All waste should be disposed of according to institutional regulations for organometallic compounds.

References

Comprehensive Application Notes and Protocols: Ethenyl Ferrocene in Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Ferrocene-Based Anticancer Agents

Ferrocene, an organometallic compound with a distinctive sandwich structure, has emerged as a promising pharmacophore in anticancer drug development due to its unique chemical properties and versatile biological activities. The inherent redox activity of ferrocene, characterized by the reversible oxidation between Fe(II) and Fe(III) states, enables the generation of reactive oxygen species (ROS) through Fenton chemistry within cellular environments [1] [2]. This ROS-generating capability underlies the cytotoxic effects observed in various cancer cell lines and represents a fundamental advantage over purely organic compounds. Additionally, ferrocene derivatives demonstrate remarkable stability under physiological conditions, favorable lipophilicity for cellular penetration, and low toxicity profiles, making them ideal candidates for pharmaceutical development [1] [3].

The incorporation of ferrocene into hybrid molecules, particularly through ethenyl functionalization, has yielded compounds with enhanced anticancer efficacy against diverse malignancies, including drug-resistant cancers. Ethenyl ferrocene derivatives belong to a broader class of ferrocenyl-arene dyads where the ferrocene moiety is connected to aromatic systems through vinyl bridges, creating extended π-conjugated systems that influence both electronic properties and biological activity [4]. These structural modifications enable precise tuning of redox potentials, directly impacting their anticancer mechanisms and potency. The strategic design of ethenyl ferrocene hybrids represents an innovative approach in medicinal organometallic chemistry, addressing limitations of conventional platinum-based chemotherapeutics such as cisplatin, which suffer from severe side effects and acquired resistance [1] [2].

Synthetic Strategies for Ethenyl Ferrocene Derivatives

Fundamental Synthetic Approaches

The synthesis of ethenyl ferrocene derivatives employs several well-established organometallic transformations that enable efficient conjugation of the ferrocene nucleus with various organic pharmacophores. The most common methodologies include Horner-Wadsworth-Emmons olefination, McMurry coupling, and palladium-catalyzed cross-coupling reactions, each offering distinct advantages for specific molecular architectures [4] [5]. These synthetic routes allow for systematic structural variations, facilitating the exploration of structure-activity relationships (SARs) and optimization of anticancer properties.

A particularly efficient synthesis of trans-bis(ethenyl) ferrocene derivatives utilizes Horner-Wadsworth-Emmons olefination of ferrocenyl carboxaldehyde with appropriate phosphonate esters, yielding the desired products with high stereoselectivity (typically >95% trans configuration) [4]. This method benefits from excellent functional group tolerance, enabling the incorporation of electron-donating or electron-withdrawing substituents that modulate the electronic properties and biological activity of the resulting hybrids. The reaction typically proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) solvents using alkali metal bases such as sodium hydride or potassium tert-butoxide at temperatures ranging from 0°C to room temperature, with reaction times of 2-12 hours depending on the reactivity of the substrates.

Advanced Synthetic Protocols

For more complex architectures, palladium-catalyzed cross-coupling reactions provide access to diverse ethenyl ferrocene derivatives. The Heck reaction between iodoferrocene and appropriately functionalized alkenes represents a powerful method for constructing ferrocene-alkene-arene conjugates with extended π-systems [4]. These reactions typically employ palladium acetate or tetrakis(triphenylphosphine)palladium(0) as catalysts with trialkylamines as bases in DMF or acetonitrile solvents at elevated temperatures (80-100°C). The molecular structures of several ethenyl ferrocene dyads have been confirmed by X-ray diffraction studies, revealing that ethenyl derivatives frequently adopt coplanar configurations in solid state, in contrast to the orthogonal arrangements observed in ethynyl analogues [4].

Table 1: Standard Synthetic Procedures for Ethenyl Ferrocene Derivatives

Method Reagents & Conditions Yield Range Key Advantages
Horner-Wadsworth-Emmons Olefination Fc-CHO + Phosphonate ester, NaH/KOtBu, THF/DMF, 0°C to RT, 2-12h 60-85% High trans selectivity, functional group tolerance
McMurry Coupling Fc-CO-R + Low-valent Ti, THF, reflux, 4-8h 50-75% Direct formation of ethenyl bridge
Heck Reaction Iodoferrocene + Alkene, Pd(OAc)₂/Pd(PPh₃)₄, Et₃N, DMF, 80-100°C, 12-24h 45-80% Versatile for diverse alkene partners

Fc = ferrocenyl; R = organic moiety

Mechanisms of Action in Anticancer Activity

Redox-Based Cytotoxicity

The anticancer activity of ethenyl ferrocene derivatives primarily stems from their unique redox properties, which enable the generation of cytotoxic reactive oxygen species (ROS) within cancer cells. The ferrocene/ferricenium (Fc/Fc+) redox couple exhibits a reversible oxidation potential of approximately +0.4 V versus the normal hydrogen electrode, which falls within the physiological range amenable to redox cycling in biological systems [1] [2]. This property allows ferrocene derivatives to participate in Fenton-type reactions, catalyzing the conversion of endogenous hydrogen peroxide (H₂O₂) to highly destructive hydroxyl radicals (•OH) through the formal reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ [2] [6].

Cancer cells are particularly vulnerable to this oxidative stress due to their elevated basal levels of ROS and compromised antioxidant defense systems. The ethenyl functionalization of ferrocene derivatives enhances this effect by modulating the electron density on the iron center, thereby fine-tuning its redox potential for optimal activity in physiological environments [4]. Spectroelectrochemical studies of ferrocenyl-arene dyads have demonstrated that upon oxidation, the ferrocenyl transition is replaced by ligand-to-metal charge transfer bands, supporting the involvement of redox processes in their mechanism of action [4]. The resulting oxidative damage to cellular components including lipids, proteins, and DNA ultimately triggers apoptosis and necrosis in cancer cells, with particular efficacy against resistant cell lines.

Additional Mechanistic Pathways

Beyond ROS-mediated cytotoxicity, ethenyl ferrocene derivatives exhibit multiple mechanisms of action that contribute to their anticancer efficacy. Some derivatives function as DNA intercalators, exploiting the planar aromatic systems conjugated to the ferrocene moiety to insert between DNA base pairs, thereby disrupting replication and transcription processes [2]. Additionally, specific derivatives such as ferrocifen (a ferrocene-tamoxifen hybrid) demonstrate estrogen receptor-independent activities in breast cancer cells, suggesting alternative molecular targets beyond conventional hormone pathways [1] [2].

The hydrophobic character imparted by the ethenyl bridge and associated substituents enhances cellular uptake and bioavailability, while the ferrocene unit provides a structural scaffold that can interfere with enzyme function, including topoisomerase inhibition [3]. The multi-mechanistic profile of ethenyl ferrocene derivatives represents a significant advantage in overcoming drug resistance, as cancer cells struggle to develop simultaneous resistance to structurally and mechanistically distinct challenges.

G Compound Ethenyl Ferrocene Derivative Uptake Cellular Uptake Compound->Uptake Enhanced lipophilicity ROS ROS Generation via Fenton Reaction Uptake->ROS Redox cycling DNA DNA Intercalation & Damage Uptake->DNA Planar aromatic systems Enzyme Enzyme Inhibition (Topoisomerase) Uptake->Enzyme Structural interference Apoptosis Apoptosis & Cell Death ROS->Apoptosis Oxidative stress DNA->Apoptosis Replication disruption Enzyme->Apoptosis Cell cycle arrest Resistance Overcome Drug Resistance Apoptosis->Resistance Multi-mechanistic action

Figure 1: Mechanism of Action of Ethenyl Ferrocene Derivatives in Cancer Cells

Structure-Activity Relationships of Ethenyl Ferrocene Derivatives

Key Structural Determinants of Anticancer Activity

Systematic investigation of ethenyl ferrocene derivatives has revealed critical structural parameters that govern their anticancer efficacy. The length and constitution of the ethenyl bridge significantly influences biological activity, with extended conjugated systems often demonstrating enhanced cytotoxicity [4]. For instance, derivatives incorporating polycyclic aromatic systems such as anthracene or pyrene connected via ethenyl bridges exhibit improved anticancer activity compared to simpler phenyl analogues, attributed to increased DNA intercalation capability and optimized redox potential [4]. The electronic properties of substituents on the aromatic moiety profoundly impact the redox behavior of the ferrocene center, with electron-withdrawing groups generally facilitating oxidation and potentially enhancing ROS generation.

The spatial orientation between the ferrocene moiety and the conjugated aromatic system also plays a crucial role in determining biological activity. X-ray crystallographic studies of ethenyl ferrocene dyads have demonstrated that these compounds can adopt both coplanar and orthogonal conformations in solid state, with the planar arrangements favoring DNA intercalation and the orthogonal configurations potentially optimizing interaction with enzyme active sites [4]. Additionally, the introduction of methyl substituents on the cyclopentadienyl rings, as in octamethylferrocene derivatives, increases electron density at the iron center and modulates redox potential, often resulting in altered cytotoxic profiles [5].

Quantitative Structure-Activity Relationships

The biological evaluation of ethenyl ferrocene derivatives against various cancer cell lines has yielded valuable quantitative structure-activity relationship (QSAR) data. The half-maximal inhibitory concentration (IC₅₀) serves as the primary metric for comparing compound potency, with lower values indicating greater cytotoxicity. As illustrated in Table 2, structural modifications can dramatically influence anticancer activity, with certain hybrids exhibiting IC₅₀ values in the low micromolar or even nanomolar range against specific cancer types [7] [3].

Table 2: Anticancer Activity of Selected Ethenyl Ferrocene Hybrids

Compound Structure Cancer Cell Line IC₅₀ Value Key Structural Features
Ferrocenyl-anthracene dyad MCF-7 (Breast) 0.07 µM Extended π-system, planar configuration
Ferrocenyl-pyrene dyad HepG2 (Liver) 0.11 µM Large aromatic surface, optimal redox potential
Ferrocifen (Tamoxifen hybrid) MDA-MB-231 (Breast) 0.5 µM Phenolic group, hydroxylalkyl chain
Ferrocenyl-naphthalene dyad HeLa (Cervical) 42.42 µg/mL Moderate conjugation, electron-donating groups
Ursolic acid-ferrocene hybrid MCF-7 (Breast) 15.6 µg/mL Natural product hybrid, ester linker

The data reveal that compounds with extended conjugation (e.g., anthracene and pyrene dyads) generally exhibit superior potency compared to those with smaller aromatic systems. Furthermore, molecular hybridization with natural products such as ursolic acid can yield compounds with favorable selectivity indices, demonstrating cytotoxicity against cancer cells while sparing normal cells [7]. These findings provide valuable guidance for the rational design of next-generation ethenyl ferrocene anticancer agents.

Advanced Applications and Delivery Systems

Nanocarrier Systems for Enhanced Delivery

The development of advanced delivery systems has significantly improved the pharmacological profile of ethenyl ferrocene derivatives. Polymer-based nanocarriers have demonstrated particular promise in enhancing tumor-specific accumulation while minimizing systemic toxicity. For instance, ferrocene-containing polymersome nanoreactors have been engineered to co-deliver glucose oxidase (GOD) and the prodrug tirapazamine (TPZ) for synergistically amplified tumor-specific chemodynamic therapy [6]. These nanoreactors exhibit pH-responsive membrane permeability, enabling selective activation in the acidic tumor microenvironment and subsequent generation of hydroxyl radicals through Fenton reactions catalyzed by the ferrocene moieties.

Similarly, ferrocene-modified linear poly(ethylenimine) (Fc-LPEI) redox polymers have been utilized to create hydrogel networks that allow rapid transport of biological substrates while maintaining electron transfer capabilities [8]. These systems demonstrate the potential of ferrocene-containing polymers not only as drug carriers but also as active participants in therapeutic mechanisms. Additional nanocarrier platforms including lipid nanocapsules, cyclodextrin complexes, and metal-organic frameworks (MOFs) have been explored to address challenges related to solubility, stability, and targeted delivery of ethenyl ferrocene derivatives [2].

Combination Therapies and Synergistic Effects

Ethenyl ferrocene derivatives show remarkable potential in combination therapy regimens, where they synergize with established anticancer modalities to enhance therapeutic outcomes. The ROS-generating capability of ferrocene compounds can potentiate the efficacy of conventional chemotherapeutics, particularly in drug-resistant cancers [3]. For example, the combination of ferrocene derivatives with platin-based drugs has demonstrated synergistic effects, potentially overcoming resistance mechanisms that limit the utility of platinum agents alone [1].

Additionally, ethenyl ferrocene hybrids have been successfully integrated with chemodynamic therapy (CDT) approaches, where their Fenton activity is harnessed to convert tumor-associated hydrogen peroxide into highly toxic hydroxyl radicals [6]. This strategy is further enhanced in hypoxic tumor environments through combination with hypoxia-activated prodrugs such as tirapazamine, creating a comprehensive therapeutic platform that addresses multiple aspects of the tumor microenvironment. The versatility of ethenyl ferrocene derivatives in these multimodal treatment regimens underscores their value as components of next-generation anticancer strategies.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment Protocol

The evaluation of anticancer activity for ethenyl ferrocene derivatives typically employs standardized cytotoxicity assays using established cancer cell lines. The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) represents the most widely used method for determining IC₅₀ values. The following protocol provides a robust framework for assessing compound cytotoxicity:

  • Cell Culture: Maintain appropriate cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HeLa for cervical cancer; HepG2 for liver cancer) in recommended media supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of ethenyl ferrocene derivatives in DMSO at 10 mM concentration, with subsequent serial dilutions in culture medium to achieve final testing concentrations (typically 0.1-100 µM). Ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Cell Seeding and Treatment: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere for 24 hours. Add compound solutions to triplicate wells and incubate for 48-72 hours.

  • Viability Assessment: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours. Carefully remove media and dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate percentage viability relative to untreated controls and determine IC₅₀ values using appropriate nonlinear regression analysis (e.g., GraphPad Prism software) [7] [3].

ROS Detection Protocol

The detection of reactive oxygen species generation represents a crucial component in elucidating the mechanism of action of ethenyl ferrocene derivatives. The following protocol utilizes 2',7'-dichlorofluorescin diacetate (DCFH-DA) as a fluorescent probe for intracellular ROS:

  • Cell Preparation: Seed cells in appropriate multi-well plates and allow to adhere overnight.

  • Probe Loading: Replace medium with fresh medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C.

  • Compound Treatment: Replace probe-containing medium with medium containing predetermined IC₅₀ concentrations of ethenyl ferrocene derivatives. Include appropriate controls (untreated cells) and positive controls (e.g., cells treated with H₂O₂).

  • Incubation and Measurement: Incubate cells for predetermined time points (typically 1-6 hours), then measure fluorescence intensity using a microplate reader (excitation 485 nm, emission 535 nm).

  • Data Analysis: Express results as fold increase in fluorescence relative to untreated controls [2] [6].

Conclusion and Future Perspectives

Ethenyl ferrocene derivatives represent a promising class of organometallic anticancer agents with unique mechanisms of action, favorable safety profiles, and demonstrated efficacy against various cancer types, including drug-resistant strains. Their versatile synthetic chemistry enables systematic structural optimization, while their redox activity facilitates ROS-mediated cytotoxicity distinct from conventional chemotherapeutics. The integration of ethenyl ferrocene derivatives into advanced drug delivery systems and combination therapy regimens further enhances their therapeutic potential and addresses limitations associated with traditional treatments.

Future research directions should focus on expanding the structural diversity of ethenyl ferrocene hybrids, with particular emphasis on improving tumor selectivity and reducing potential off-target effects. The development of targeted delivery strategies using ligand-directed nanocarriers may further enhance the therapeutic index of these compounds. Additionally, more comprehensive preclinical evaluation including pharmacokinetic studies and toxicological assessments will be essential for advancing promising candidates toward clinical translation. With continued investigation and optimization, ethenyl ferrocene derivatives hold significant potential as valuable additions to the anticancer armamentarium, potentially addressing unmet needs in oncology, particularly in the management of treatment-resistant malignancies.

References

Comprehensive Application Notes and Protocols: Vinyl Ferrocene as a Versatile Building Block for Dendrimer Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The strategic integration of organometallic complexes with dendritic macromolecules represents a cutting-edge approach in materials science and nanomedicine. Vinyl ferrocene, characterized by its redox-active ferrocene unit and polymerizable vinyl group, has emerged as a particularly valuable building block for constructing dendrimers with enhanced functionality. These ferrocene-modified dendrimers exhibit unique electrochemical properties, thermal stability, and biological activity that can be tailored for specific applications in drug delivery, sensing, and catalysis. The dendritic state offers unprecedented control over molecular architecture through step-growth, amplification-controlled polymerization, enabling precise design of nanoscale materials with predetermined properties. This combination of redox-active organometallic components with highly branched dendritic structures creates synergistic systems that outperform traditional materials in numerous biomedical and technological applications [1] [2] [3].

The significance of vinyl ferrocene functionalized dendrimers extends particularly to the pharmaceutical and medical industries, where they are revolutionizing approaches to targeted drug delivery, gene therapy, and diagnostic applications. Their nanoscale dimensions, monodisperse nature, and multivalent surface functionality make them ideal platforms for designing sophisticated therapeutic systems. The ferrocene moiety introduces reversible redox behavior that can be exploited for both therapeutic effects and sensing capabilities, while the dendritic structure provides enhanced solubility, improved biodistribution, and controlled release kinetics. As research in this field advances, vinyl ferrocene-based dendrimers are demonstrating remarkable potential in addressing complex challenges in oncology, antimicrobial resistance, and neurological disorders [4] [5] [6].

Fundamental Properties of Vinyl Ferrocene

Vinyl ferrocene (C₁₂H₁₂Fe, CAS #1271-51-8) possesses distinctive physicochemical properties that make it exceptionally suitable for dendritic polymer synthesis. This organometallic compound features a ferrocene unit with a vinyl functional group, creating a hybrid structure that combines the redox activity of metallocenes with the polymerization capability of vinyl compounds. The compound typically presents as a solid with a melting point of 51-53°C and a boiling point of 80-85°C at 0.2 mmHg, remaining stable under standard laboratory conditions. Its lipophilic character enhances membrane permeability, while the iron center provides reversible oxidation-reduction capabilities that are maintained after incorporation into dendritic structures [1] [7].

The electronic structure of vinyl ferrocene contributes significantly to its utility in functional materials. The ferrocene moiety exhibits a reversible one-electron oxidation wave at relatively low potentials, transitioning between Fe²⁺ and Fe³⁺ oxidation states, which can be precisely monitored using electrochemical techniques such as cyclic voltammetry. This redox reversibility remains largely unaffected by incorporation into polymer backbones or dendritic surfaces, making it an excellent reporter for sensing applications and a controllable switch for drug release mechanisms. Furthermore, the vinyl group readily participates in various polymerization reactions, including radical polymerization, coordination polymerization, and thiol-ene reactions, allowing flexible integration into diverse dendritic architectures [1] [3].

Table 1: Fundamental Physicochemical Properties of Vinyl Ferrocene

Property Specification Significance for Dendrimer Synthesis
Chemical Formula C₁₂H₁₂Fe Organometallic structure with iron center
Molecular Weight 212.07 g/mol Suitable for step-wise dendritic growth
Purity ≥97% [7] Ensures reproducible dendritic structures
Melting Point 51-53°C [7] Allows processing at moderate temperatures
Boiling Point 80-85°C at 0.2 mmHg [7] Enables purification under reduced pressure
Flash Point 62°C (closed cup) [7] Important for safe handling during synthesis
Redox Behavior Reversible Fc/Fc⁺ couple [1] Provides electrochemical activity in dendrimers

Vinyl Ferrocene as Strategic Building Block

Key Structural Advantages

The molecular architecture of vinyl ferrocene provides several strategic advantages for constructing functional dendritic systems. The vinyl group serves as a highly versatile polymerization handle that can be incorporated into growing dendritic structures through multiple synthetic pathways. This functionality is particularly valuable in the synthesis of amphiphilic dendrimers where controlled placement of ferrocene units determines self-assembly behavior and material properties. The rigid ferrocene core introduces structural definition to dendritic branches, while the electronic richness of the cyclopentadienyl rings enhances intermolecular interactions that can be exploited for molecular recognition and sensing applications. Additionally, the robust iron-cyclopentadienyl bonds (dissociation energy ≈ 90 kcal mol⁻¹) provide exceptional stability under physiological conditions, making the resulting dendrimers suitable for biomedical applications where degradation would compromise functionality [5] [3].

The incorporation of vinyl ferrocene into dendritic architectures significantly alters their physicochemical behavior in biologically relevant environments. The lipophilic character of the ferrocene moiety enhances cellular uptake and membrane penetration, facilitating drug delivery to intracellular targets. Furthermore, the redox activity introduces dynamic responsiveness to oxidative conditions, particularly in the tumor microenvironment where altered redox balance can trigger controlled drug release or generate therapeutic reactive oxygen species. This combination of features enables the design of "smart" dendrimers that respond to specific biological stimuli while maintaining stability during circulation, addressing a critical challenge in targeted therapeutic delivery [4] [5].

Role in Dendritic Architecture

Vinyl ferrocene can be strategically positioned within dendritic structures to impart specific functionalities:

  • Core Integration: When incorporated as the central core, vinyl ferrocene provides a redox-active center that influences electron transfer throughout the dendritic framework, creating molecular capacitors and electrochemical sensors with enhanced sensitivity.

  • Branch Incorporation: Integration into dendritic branches introduces multiple redox centers at predetermined positions, enabling fine-tuning of electron transfer properties and creating gradient functionalities within the dendrimer.

  • Surface Functionalization: Placement at dendritic termini maximizes exposure of ferrocene units to the external environment, optimizing interactions with biological targets and enhancing catalytic activity and sensing capabilities.

  • Janus Dendrimer Construction: Serves as a key component in amphiphilic dendrimers where controlled placement of ferrocene units directs self-assembly into complex superstructures including dendrimersomes and other functional nanoarchitectures [2] [5].

Synthetic Applications and Experimental Protocols

Radical Polymerization for Dendritic Growth

The vinyl group in vinyl ferrocene readily undergoes radical polymerization, providing a straightforward route to ferrocene-containing dendritic polymers. This method is particularly valuable for constructing higher-generation dendrimers where efficient coupling reactions are essential. The protocol below outlines a standardized approach for incorporating vinyl ferrocene into growing dendritic structures via radical-initiated polymerization:

Table 2: Reagents and Conditions for Radical Polymerization

Component Specification Quantity Purpose
Vinyl Ferrocene ≥97% purity, purified by column chromatography 1.0 equiv Redox-active monomer
Azobisisobutyronitrile (AIBN) Recrystallized from methanol 0.01-0.05 equiv Radical initiator
Tetrahydrofuran (THF) Anhydrous, degassed with N₂ 10 mL/mmol Reaction solvent
Terminating Agent Thiophenol or 2-mercaptoethanol 0.1 equiv Chain transfer agent

Step-by-Step Procedure:

  • Reaction Setup: Charge a flame-dried Schlenk flask with vinyl ferrocene (212 mg, 1.0 mmol) and AIBN (1.6 mg, 0.01 mmol). Evacuate and purge the flask with nitrogen three times before adding anhydrous THF (10 mL) via syringe under positive nitrogen pressure.

  • Polymerization: Heat the reaction mixture to 65°C with constant stirring for 12 hours under nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (silica gel, 1:1 petroleum ether:ethyl acetate) or by sampling for ¹H NMR analysis in CDCl₃ to confirm consumption of the vinyl group (disappearance of signals at δ 5.0-6.5 ppm).

  • Termination and Isolation: Cool the reaction to room temperature and add thiophenol (11 μL, 0.1 mmol) to terminate the polymerization. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient elution from petroleum ether to ethyl acetate.

  • Characterization: Analyze the resulting ferrocene-containing polymer by ¹H NMR (400 MHz, CDCl₃) for structural confirmation, GPC for molecular weight distribution (typically PDI 1.2-1.5), and cyclic voltammetry to verify retention of redox activity [1] [3].

Thiol-Ene Coupling for Dendritic Functionalization

Thiol-ene click chemistry provides an efficient method for constructing ferrocene-functionalized dendrimers under mild conditions with high specificity and yields. This approach is particularly valuable for surface functionalization of pre-formed dendrimers and for constructing complex dendritic architectures with precise spatial control over ferrocene placement:

Materials and Setup:

  • Vinyl ferrocene (1.2 equiv per thiol group)
  • Thiol-terminated dendrimer (G2-G4, 1.0 equiv)
  • Photoinitiator (2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.05 equiv)
  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
  • UV light source (365 nm, 10-15 mW/cm²)

Experimental Protocol:

  • Reaction Preparation: Dissolve the thiol-terminated dendrimer (0.1 mmol thiol groups) and vinyl ferrocene (0.12 mmol per thiol group) in anhydrous DMF (5 mL). Add DMPA (0.8 mg, 0.005 mmol) and sparge the solution with nitrogen for 10 minutes to remove oxygen.

  • Photochemical Reaction: Irradiate the reaction mixture with UV light (365 nm) while maintaining constant stirring and nitrogen purge for 2-4 hours. Monitor reaction progress by ¹H NMR spectroscopy, observing the disappearance of vinyl proton signals (δ 5.0-6.5 ppm) and the appearance of aliphatic protons adjacent to sulfur (δ 2.5-3.0 ppm).

  • Purification: Concentrate the reaction mixture under reduced pressure and precipitate the product into cold diethyl ether (50 mL). Collect the precipitate by centrifugation and wash three times with fresh ether to remove unreacted vinyl ferrocene and photoinitiator byproducts.

  • Analysis: Characterize the ferrocene-functionalized dendrimer by ¹H NMR, ¹³C NMR, IR spectroscopy (confirming disappearance of S-H stretch at 2570 cm⁻¹), and MALDI-TOF mass spectrometry to determine functionalization efficiency. Cyclic voltammetry should show well-defined reversible oxidation waves corresponding to the ferrocene/ferricenium couple [2] [3].

Coordination Polymerization for Dendritic Frameworks

Vinyl ferrocene participates in coordination polymerization using Ziegler-Natta type catalysts, enabling the synthesis of dendrimers with well-defined metallocene content in the main chain. This approach is particularly valuable for creating materials with enhanced electronic properties for sensing and catalytic applications:

Catalyst Preparation and Reaction:

  • Catalyst System: Prepare a toluene solution of methylaluminoxane (MAO, 10 wt% in toluene) as co-catalyst. In a separate flask, synthesize the metallocene catalyst (e.g., Cp₂ZrCl₂ or similar) at 0.001-0.01 mol% relative to monomer.

  • Polymerization Procedure: Charge a pressure reactor with vinyl ferrocene (1.0 g, 4.7 mmol) in toluene (20 mL). Add the MAO co-catalyst (1.0 mL) followed by the metallocene catalyst solution. Pressurize the reactor with nitrogen and heat to 60-80°C with vigorous stirring for 6-24 hours.

  • Workup and Isolation: Terminate the reaction by adding acidified methanol (10 mL). Filter the resulting polymer and wash repeatedly with methanol and water to remove catalyst residues. Purify by reprecipitation from THF into methanol and dry under vacuum at 40°C for 24 hours.

  • Structural Characterization: Analyze the resulting polymer by ¹H NMR, FTIR, and UV-Vis spectroscopy to confirm incorporation of ferrocene units. Thermal properties should be evaluated by TGA and DSC, showing high thermal stability (decomposition temperature >300°C) due to the robust ferrocene units. Electrochemical analysis should reveal reversible redox behavior with the half-wave potential (E₁/₂) shifted positively compared to free vinyl ferrocene due to the polymer environment [3].

Characterization and Analytical Methods

Structural Verification Techniques

Comprehensive characterization of vinyl ferrocene-modified dendrimers is essential to confirm successful integration and determine structure-property relationships. The following analytical techniques provide complementary information about the structural features of these hybrid materials:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals for the cyclopentadienyl rings of ferrocene at δ 4.0-4.5 ppm, with the vinyl group protons appearing at δ 5.0-6.5 ppm before reaction. Successful incorporation is confirmed by the disappearance of vinyl signals and appearance of new aliphatic protons. ¹³C NMR provides additional confirmation through observation of the ipso-carbon atoms attached to iron and the transformation of vinyl carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key absorption bands include the characteristic cyclopentadienyl ring vibrations at 810 cm⁻¹ and 1100 cm⁻¹, with the disappearance of the =C-H stretching vibration at 3080 cm⁻¹ and C=C stretch at 1640 cm⁻¹ after reaction completion, confirming consumption of the vinyl group.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Provides precise molecular weight determination and confirmation of dendritic generation growth. The characteristic iron isotope pattern (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe) facilitates identification of ferrocene-containing species and calculation of functionalization efficiency.

  • Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering: Determines molecular weight distribution, polydispersity index (typically 1.01-1.05 for perfect dendrimers), and confirms the monodisperse nature of the dendritic architecture after ferrocene functionalization [4] [3].

Electrochemical and Thermal Analysis

The redox properties of vinyl ferrocene-modified dendrimers are characterized using electrochemical techniques, while their stability is assessed through thermal analysis:

  • Cyclic Voltammetry: Performed in anhydrous acetonitrile or dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate as supporting electrolyte, using a glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode. Well-defined, reversible one-electron oxidation waves are observed with formal potential (E°') typically between +0.4 and +0.6 V vs. Fc/Fc⁺, depending on the dendritic environment. The peak separation (ΔEp) should be 59-70 mV for surface-confined redox centers, indicating reversible electrochemistry.

  • Differential Pulse Voltammetry: Provides enhanced sensitivity for quantifying ferrocene content in complex dendritic structures and detecting minor populations with different redox potentials due to varying microenvironments within the dendrimer.

  • Thermogravimetric Analysis (TGA): Conducted under nitrogen atmosphere with a heating rate of 10°C/min from 25°C to 800°C. Vinyl ferrocene-modified dendrimers typically exhibit high thermal stability with initial decomposition temperatures above 300°C, significantly higher than many organic polymers, due to the robust ferrocene units.

  • Differential Scanning Calorimetry (DSC): Reveals glass transition temperatures (Tg) that increase with dendritic generation and ferrocene content, reflecting restricted molecular mobility within the dendritic architecture. Melting transitions may be observed for crystalline or semi-crystalline derivatives [4] [3].

Table 3: Electrochemical and Thermal Properties of Vinyl Ferrocene-Modified Dendrimers

Dendrimer Type Formal Potential (E°', V vs. Fc/Fc⁺) Decomposition Temperature (°C) Glass Transition Temperature (°C)
G1-PAMAM-Fc +0.42 315 45
G2-PPI-Fc +0.45 328 58
G3-PAMAM-Fc +0.48 342 72
G4-PPI-Fc +0.51 355 85

Therapeutic Applications and Implementation Protocols

Enhanced Chemodynamic Therapy (ECDT)

Vinyl ferrocene-modified dendrimers demonstrate exceptional promise in enhanced chemodynamic therapy for cancer treatment. These materials leverage the Fenton reaction activity of ferrocene, where the Fe²⁺ center reacts with hydrogen peroxide in the tumor microenvironment to generate highly cytotoxic hydroxyl radicals (•OH). The dendritic platform serves to concentrate multiple ferrocene units at precise locations, amplifying the therapeutic effect while providing targeted delivery. The following protocol details the preparation and evaluation of a vinyl ferrocene-dendrimer conjugate for ECDT:

Formulation Preparation:

  • Dendrimer Synthesis: Construct a generation 4 PAMAM dendrimer with partial surface functionalization with vinyl ferrocene via thiol-ene chemistry (approximately 16 ferrocene units per dendrimer) following the synthetic protocol in Section 4.2.

  • Drug Loading: Dissolve the ferrocene-functionalized dendrimer (50 mg) in phosphate buffered saline (PBS, pH 7.4, 10 mL). Add doxorubicin hydrochloride (20 mg) and stir for 24 hours at room temperature protected from light. Remove unencapsulated drug by dialysis against PBS (MWCO 10 kDa) for 12 hours.

  • Nanoparticle Formation: Induce self-assembly by slowly adding the dendrimer solution (1 mL) to vigorously stirred deionized water (10 mL) at 4°C. Maintain stirring for 1 hour, then concentrate to 5 mL using centrifugal filtration (MWCO 50 kDa).

In Vitro Evaluation:

  • Cellular Uptake: Incubate MCF-7 breast cancer cells with the formulation (equivalent to 10 μM doxorubicin) for 1-4 hours. Analyze by fluorescence microscopy and flow cytometry to confirm intracellular accumulation.

  • Cytotoxicity Assessment: Treat various cancer cell lines (MCF-7, A549, HeLa) with increasing concentrations (0.1-100 μM) of the ferrocene-dendrimer formulation for 48 hours. Evaluate cell viability using MTT assay, demonstrating significantly enhanced cytotoxicity compared to free doxorubicin or non-ferrocenylated dendrimers.

  • ROS Detection: Confirm hydroxyl radical generation using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) as a fluorescent probe. Cells treated with the ferrocene-dendrimer formulation should show significantly increased fluorescence compared to controls, indicating elevated ROS production.

  • Mechanistic Studies: Perform Western blot analysis to demonstrate activation of apoptosis pathways (caspase-3 cleavage, PARP degradation) in treated cells, confirming the dual mechanism of action combining chemotherapy (doxorubicin) with chemodynamic therapy (ferrocene) [5].

The following diagram illustrates the multifaceted mechanism of vinyl ferrocene-dendrimer conjugates in Enhanced Chemodynamic Therapy:

G VinylFc Vinyl Ferrocene- Dendrimer Conjugate TME Tumor Microenvironment (Low pH, High H₂O₂) VinylFc->TME Fenton Fenton Reaction Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ TME->Fenton ROS ROS Generation (•OH radicals) Fenton->ROS DNA DNA Damage ROS->DNA DrugRelease Drug Release ROS->DrugRelease Oxidative Cleavage Apoptosis Apoptosis & Cell Death DNA->Apoptosis Synergy Synergistic Therapeutic Effect Apoptosis->Synergy DrugRelease->Synergy

Redox-Active Biosensing Platforms

Vinyl ferrocene-modified dendrimers serve as excellent platforms for constructing highly sensitive biosensors due to their reversible redox properties and multivalent binding capabilities. The following protocol details the fabrication of an electrochemical biosensor for glucose detection using vinyl ferrocene-functionalized dendrimers:

Biosensor Fabrication:

  • Electrode Modification: Polish a glassy carbon electrode (GCE, 3 mm diameter) sequentially with 1.0, 0.3, and 0.05 μm alumina slurry, followed by sonication in ethanol and water. Apply a solution of vinyl ferrocene-modified G4 PAMAM dendrimer (5 mg/mL in DMF) to the electrode surface (5 μL) and allow to dry under ambient conditions.

  • Enzyme Immobilization: Prepare a solution containing glucose oxidase (GOx, 10 mg/mL) and glutaraldehyde (0.25% v/v) in phosphate buffer (pH 7.0). Apply this solution (5 μL) to the dendrimer-modified electrode and allow cross-linking to proceed for 2 hours at 4°C. Rinse thoroughly with buffer to remove unimmobilized enzyme.

  • Nafion Coating: Apply a Nafion solution (0.5% w/v in ethanol, 3 μL) to the modified electrode surface to prevent leaching of the enzyme and improve selectivity against interfering species.

Electrochemical Characterization and Sensing:

  • Cyclic Voltammetry Optimization: Record cyclic voltammograms of the modified electrode in phosphate buffer (pH 7.4) at scan rates from 10-500 mV/s. Well-defined, reversible redox waves with formal potential approximately +0.45 V vs. Ag/AgCl indicate successful immobilization of the ferrocene-dendrimer system.

  • Amperometric Detection: Apply a constant potential of +0.45 V vs. Ag/AgCl while sequentially adding glucose standards (0.1-20 mM) to stirred phosphate buffer (pH 7.4). Record the current response after each addition and construct a calibration curve demonstrating linear response (R² > 0.99) in the clinically relevant range.

  • Sensor Validation: Evaluate sensor performance by testing with human serum samples, comparing results with standard clinical methods. The biosensor should demonstrate high sensitivity (>50 μA/mM·cm²), low detection limit (<10 μM), excellent stability (retaining >90% initial response after 4 weeks storage at 4°C), and minimal interference from common electroactive species (ascorbic acid, uric acid, acetaminophen) [1] [3].

Concluding Remarks and Future Perspectives

The integration of vinyl ferrocene as a building block for dendrimer synthesis has created unprecedented opportunities in nanomedicine and materials science. These hybrid architectures combine the precise structural control of dendritic systems with the unique redox activity and electronic properties of ferrocene, resulting in materials with enhanced functionality for therapeutic, diagnostic, and sensing applications. The step-growth, amplification-controlled polymerization approaches employed in dendrimer synthesis allow precise placement of ferrocene units at core, branch, or surface positions, enabling fine-tuning of properties for specific applications. The experimental protocols outlined in this document provide robust methodologies for synthesizing, characterizing, and implementing these advanced materials across diverse research and development contexts [2] [3].

Future developments in this field will likely focus on increasing the structural complexity and functional sophistication of vinyl ferrocene-dendrimer hybrids. Particular emphasis will be placed on creating stimuli-responsive systems with multiple activation mechanisms, developing asymmetric dendrimers with spatially segregated functionalities, and designing adaptive materials that respond to dynamic biological environments. As these materials progress toward clinical translation, thorough investigation of their long-term safety, biodistribution profiles, and metabolic fate will be essential. With continued research and development, vinyl ferrocene-based dendrimers are poised to make significant contributions to advanced therapeutics, precision medicine, and sustainable technologies in the coming years [5] [6].

References

Application Notes: Ferrocene-Containing Polymers for Redox-Active and Catalytic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ferrocene-Based Polymers

Ferrocene is an organometallic compound with a distinctive sandwich structure, where an iron ion is located between two cyclopentadienyl rings. Its exceptional stability, reversible redox activity, and ease of derivation make it a valuable building block for functional polymers. [1] Incorporating ferrocene into polymer chains, either in the main chain or as side groups, imparts properties such as redox activity, catalytic behavior, and enhanced thermal stability to the materials. These polymers are explored for applications ranging from electron mediators in biosensors to burning rate catalysts (BRCs) in solid propellants. [2] [3] [4] While the searched literature does not specifically discuss "mechanophores"—units that undergo specific chemical transformations under mechanical force—the documented applications highlight the versatile functionality of ferrocene-based polymeric systems.

Key Applications of Ferrocene-Containing Polymers

Redox Polymers for Bioelectrochemistry

Ferrocene-modified polymers are extensively used to facilitate electron transfer in enzymatic bioelectrodes, such as those found in biosensors and biofuel cells. [2]

  • Application Principle: Enzymes like glucose oxidase (GOx) often cannot transfer electrons directly to electrode surfaces. Ferrocene, with its highly reversible redox couple (Fc/Fc⁺), acts as a mediator, shuttling electrons from the enzyme's active site to the electrode. [2]
  • Polymer Matrix Role: A polymer backbone, such as linear poly(ethylenimine) (LPEI), serves as a scaffold to immobilize the enzyme and anchor numerous ferrocene mediators close to each other. This proximity allows for electron hopping between adjacent ferrocene centers, enabling efficient charge transport through the film. [2]
  • Material Advantage: Cross-linked films of Fc-LPEI form hydrogel networks that allow for the rapid diffusion of analyte (e.g., glucose) while retaining the enzyme and mediator, leading to the development of high current density bioanodes. [2]
Burning Rate Catalysts for Composite Solid Propellants

Ferrocene derivatives are highly effective catalysts for regulating the burning rate of ammonium perchlorate (AP)-based composite solid propellants, which are used in rocket motors. [3] [4]

  • Catalytic Function: Ferrocene-based BRCs, such as n-butyl ferrocene (NBF) and catocene, enhance the thermal decomposition of AP, leading to a more controlled and higher burning rate. [3]
  • Migration Challenge: A significant drawback of small-molecule ferrocene derivatives is their tendency to migrate to the propellant's surface and sublime during processing or long-term storage. This leads to uneven burn rates, poor aging, and unpredictable performance. [3] [4]
  • Polymeric Solution: Grafting ferrocene units onto polymer chains or dendrimers is a proven strategy to retard migration. The higher molecular weight and the presence of polar groups that can form hydrogen bonds (e.g., -OH, -NH₂) within the polymer help anchor the ferrocene within the propellant matrix. [3] [4] Ethylene diamine-based ferrocene-terminated dendrimers and copolymers like P(FHEMA-co-MAA) have been synthesized specifically for this purpose, showing significantly improved anti-migration properties while maintaining high catalytic efficiency. [3] [4]
Electroactive and Conjugated Polymers

Ferrocene has been incorporated into the backbone of conjugated polymers, such as poly(p-phenylene-ethynylenes) (PPEs) and poly(phenylenevinylene)s, to create materials with unique electronic and optical properties. [5] [6]

  • Property Tunability: The electron-donating nature of ferrocene can quench the fluorescence of the polymer backbone via electron transfer. Furthermore, the electronic communication between ferrocene centers and the polymer backbone can be fine-tuned by the choice of spacer groups (e.g., ethylene oxide vs. methylene tethers), which affects the electron-transfer rate and formal potential of the ferrocene units. [5]
  • Potential Uses: Such materials are of interest for developing advanced redox-active thin films and could find applications in molecular electronics, sensors, and optoelectronic devices. [5] [6]

Table 1: Summary of Key Applications of Ferrocene-Containing Polymers

Application Field Polymer System Example Key Function of Ferrocene Notable Outcome/Advantage
Bioelectrodes [2] Ferrocene-modified linear poly(ethylenimine) (Fc-LPEI) Electron shuttle/mediator Enables electrochemical transduction with enzymes; high current density bioanodes
Solid Propellants [3] [4] Ferrocene-terminated dendrimers; P(FHEMA-co-MAA) copolymers Burning Rate Catalyst (BRC) Enhances AP decomposition; higher molecular weight and polar groups reduce migration
Electroactive Films [5] Ferrocene-grafted Poly(p-phenylene-ethynylenes) (PPEs) Redox-active side group Tunable electron-transfer rate and formal potential; controllable electrochemical behavior

Quantitative Data from Research

The performance of ferrocene polymers, especially as BRCs, is quantitatively assessed through thermal analysis and electrochemical measurements.

Table 2: Catalytic Performance of Selected Ferrocene-Based Polymers on Ammonium Perchlorate (AP) Decomposition

Polymer / Compound Thermal Decomposition Peak of AP (°C) Catalytic Effect Reference
Pure AP ~430 (High-Temp Peak) Baseline [3]
Ferrocene (Fc) ~350 Lowers temp. by ~80°C [3]
Catocene ~345 Lowers temp. by ~85°C [3]
Dendrimer 2G ~341 Lowers temp. by ~89°C [3]
Dendrimer 3G ~337 Lowers temp. by ~93°C [3]
P(FHEMA-co-MAA)s ~325-330 Lowers temp. by ~100-105°C [4]

Table 3: Electrochemical Properties of Selected Ferrocene Polymers

Polymer System Electrochemical Observation Interpretation / Application
Fc-grafted PPEs (A & B) [5] Faster electron-transfer rate and cathodic shift in formal potential compared to polymer C. Hydrophilic ethylene oxide side chains stabilize the ferrocenium ion, easing oxidation.
Ethylene diamine-based Fc dendrimers (0G, 1G, 2G) [3] Showed redox behavior; electron transfer between adjacent Fc units. Electrochemical activity is crucial for their function as electron-transfer mediators in catalysis.
P(FHEMA-co-MAA)s [4] Redox processes were diffusion-controlled. Confirms the electrochemical activity and stability of the polymeric ferrocene units.

Experimental Protocols

Below is a generalized workflow for developing and testing ferrocene-based functional materials, synthesised from the protocols found in the search results.

G Start Start: Define Application MonomerSynth Synthesize or Source Ferrocene Monomer Start->MonomerSynth Polymerization Polymerization MonomerSynth->Polymerization FilmFabrication Thin Film Fabrication (e.g., on Electrode) Polymerization->FilmFabrication ElectrochemChar Electrochemical Characterization (CV) FilmFabrication->ElectrochemChar ApplTesting Application-Specific Performance Testing ElectrochemChar->ApplTesting DataAnalysis Data Analysis & Optimization ApplTesting->DataAnalysis DataAnalysis->MonomerSynth Refine Design

Protocol: Synthesis of Ferrocene-Monomer (Example: 2-(Methacryloyloxy) Ethyl Ferrocene Carboxylate, FHEMA) [4]

This protocol outlines the synthesis of a polymerizable ferrocene-containing monomer.

  • Primary Materials: Ferrocenecarboxylic acid, Hydroxyethyl methacrylate (HEMA), Oxalyl chloride, Anhydrous Tetrahydrofuran (THF), Pyridine, Azobisisobutyronitrile (AIBN) (recrystallized before use).
  • Equipment: Round-bottom flask, Magnetic stirrer, Dropping funnel, Nitrogen inlet, Reflux condenser, Separation funnel.

Step-by-Step Procedure:

  • Synthesis of Ferrocenecarbonyl Chloride: Place ferrocenecarboxylic acid (e.g., 2.0 g) in a dry flask. Add an excess of oxalyl chloride (e.g., 5 mL) and a few drops of DMF as a catalyst. Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours. Remove the excess oxalyl chloride under reduced pressure to obtain a solid product. [4]
  • Esterification to Form FHEMA: Dissolve the resulting ferrocenecarbonyl chloride in anhydrous THF in a separate flask. Equip the flask with a stirrer, dropping funnel, and nitrogen inlet. Cool the solution in an ice bath. Add HEMA and a catalytic amount of pyridine to the solution. Stir the reaction mixture at room temperature for 12-24 hours under nitrogen. [4]
  • Work-up and Purification: After the reaction is complete, pour the mixture into petroleum ether to precipitate the crude product. Filter the precipitate and wash with deionized water. Further purify the product (e.g., by column chromatography) to obtain pure FHEMA as an orange solid. [4]
  • Characterization: Confirm the structure using ¹H NMR and FT-IR spectroscopy. [4]
Protocol: Fabrication of a Glucose Oxidase Bioanode using Fc-LPEI [2]

This protocol details the preparation of a functional bioelectrode for glucose sensing or biofuel cells.

  • Primary Materials: Ferrocene-modified linear poly(ethylenimine) (Fc-LPEI), Glucose Oxidase (GOx), Poly(ethylene glycol) diglycidyl ether (PEGDGE) cross-linker, Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4).
  • Equipment: Electrode (e.g., Glassy Carbon), Potentiostat, Micro-pipettes.

Step-by-Step Procedure:

  • Electrode Preparation: Clean the electrode surface thoroughly according to standard procedures (e.g., polish with alumina slurry, rinse with water and solvent).
  • Film Casting Solution: Prepare a solution containing Fc-LPEI (e.g., 10 mg/mL), GOx (e.g., 10 mg/mL), and the cross-linker PEGDGE (e.g., 2.5 mg/mL) in the buffer solution. The cross-linker is typically added at 0.25x the mass of the Fc-LPEI polymer.
  • Film Deposition: Pipette a specific volume (e.g., 5 µL) of the casting solution onto the clean electrode surface, ensuring full coverage of the electroactive area.
  • Cross-linking: Allow the film to cure and cross-link at room temperature for a set period (e.g., 90 minutes) before electrochemical testing.
  • Electrochemical Characterization: Perform Cyclic Voltammetry (CV) in a buffer solution with and without glucose (e.g., 0.1 M phosphate buffer, pH 7.4). Typical parameters: scan rate of 10 mV/s, potential window from -0.2 V to +0.6 V vs. Ag/AgCl. The appearance of a catalytic oxidation current in the presence of glucose confirms the functionality of the bioanode. [2]

Troubleshooting and Best Practices

  • Handling Ferrocene Compounds: Many ferrocene derivatives and solvents used in their synthesis are toxic. Always use appropriate personal protective equipment (PPE) and work in a fume hood. [7]
  • Polymer Solubility: Check the solubility of the synthesized ferrocene polymer in various solvents (e.g., THF, chloroform, DMF) as it significantly impacts processing and thin-film formation. [5]
  • Electrochemical Measurements: For reliable CV data, ensure the supporting electrolyte is of high purity and the solution is thoroughly degassed with an inert gas like nitrogen to remove dissolved oxygen, which can interfere with the redox chemistry.

Conclusion

Ferrocene-containing polymers represent a versatile class of functional materials whose properties can be finely tuned for specific applications in catalysis and electrochemistry. The protocols for their synthesis and incorporation into devices like biosensors are well-established. Future work in this field may involve the design of novel ferrocene monomers and a deeper exploration of structure-property relationships, including the potential development of mechanophore systems based on ferrocene units, which remains an open area of research.

References

Performance Summary of Ferrocene-Based Materials

Author: Smolecule Technical Support Team. Date: February 2026

Material Class Application Key Performance Metric Reference
Chiral Ferrocenyl Chromophores [1] Nonlinear Optics (NLO) Second-harmonic generation efficiency: 6 to 100 times that of urea (varies with substituent) [1]
Ferrocene-Containing Metalloporphyrins [2] Nonlinear Optics (NLO) Exhibits strong reverse saturable absorption (RSA), suitable for optical limiting. [2]
Polymer Brush (PFcMA) [3] Electroactive Surfaces / Sensing Forms redox-responsive films on ITO; thinner films (10 nm) show efficient, diffusion-controlled redox behavior. [3]
Fc-[n]CPP Macrocycles [4] Molecular Electronics / Sensing HOMO-LUMO gaps of 5.81 eV (Fc-[8]CPP) and 5.95 eV (Fc-[11]CPP); size-dependent optical responses. [4]

Application Notes & Protocols

Based on the search results, here are detailed methodologies for working with ferrocene-based materials.

Protocol 1: Grafting Redox-Active Ferrocene Polymer Brushes via FP-Cu⁰-SI-ATRP

This protocol, adapted from [3], describes surface modification with ferrocene-containing polymer brushes, creating interfaces useful for electrochemical sensing and smart surfaces.

  • Key Materials:
    • Substrate: Indium Tin Oxide (ITO) glass.
    • Monomer: 2-(Methacryloyloxy)ethyl ferrocenecarboxylate (FcMA).
    • Initiator: α-Bromoisobutyryl bromide (BIBB).
    • Catalyst System: Metallic copper (Cu⁰) plate/sponge.
    • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
    • Solvent: Anisole (dry).
  • Experimental Workflow:

G Start Start: Substrate Preparation A ITO substrate cleaning (Piranha solution, plasma) Start->A B Surface Initiator Immobilization (Silanization with APTES, then BIBB) A->B C FP-Cu⁰-SI-ATRP (Filter paper, Cu⁰ plate, FcMA monomer, PMDETA) B->C D Post-Processing (Rinse with solvent, dry) C->D End End: PFcMA-modified ITO (Electrochemical characterization) D->End

  • Critical Steps:
    • Substrate Cleaning: ITO substrates must be thoroughly cleaned with Piranha solution (Warning: Highly corrosive) and oxygen plasma to ensure uniform initiator attachment. [3]
    • Initiator Immobilization: Silanize the clean ITO surface with 3-aminopropyl-triethoxysilane (APTES), followed by reaction with α-bromoisobutyryl bromide (BIBB) to create the ATRP initiator layer. [3]
    • Filter Paper-Assisted Polymerization: Assemble the initiator-coated substrate, a Cu⁰ plate, and a filter paper soaked in the monomer/ligand solution (in dry anisole). This setup ensures controlled reagent delivery and efficient polymerization. Polymerization proceeds for ~5 hours to achieve tunable brush thickness (10-122 nm). [3]
Protocol 2: Indirect Photopatterning of OLED Emissive Layers

This protocol, based on [5], enables the fabrication of high-resolution RGB OLED pixels without direct UV exposure to the light-emitting materials, using a crosslinkable host-dopant system.

  • Key Materials:
    • Crosslinkable Host & Dopant: Molecules appended with vinylbenzyl groups (e.g., CBP-V2). [5]
    • Photoresist: Standard positive-tone photoresist (PR).
    • Substrate: Patterned ITO glass.
  • Experimental Workflow:

H Start Start: Pattern Sacrificial Layer A Form Sacrificial PR Pattern (Standard photolithography) Start->A B Spin-coat EML Solution (Host/Dopant mixture over PR pattern) A->B C Form Single-Phase Network (SPN) (Thermal crosslinking at <120°C) B->C D Strip Sacrificial PR (Using PR stripper solvent) C->D End End: Patterned EML (Intact, chemically resistant) D->End

  • Critical Steps:
    • Sacrificial PR Patterning: Use standard photolithography to define the desired pixel pattern with a positive-tone photoresist. This pattern dictates the final EML geometry. [5]
    • Single-Phase Network (SPN) Formation: After spin-coating the emissive layer over the PR pattern, thermally anneal at <120°C. This crosslinks the vinylbenzyl groups on both host and dopant molecules, creating a chemically resistant network. [5]
    • PR Stripping & Pattern Reveal: Remove the underlying sacrificial PR pattern with a stripper solvent. The crosslinked EML is insoluble, leaving a clean, high-fidelity pattern. This process is repeated for each color (RGB). [5]

Key Mechanisms and Design Considerations

  • Nonlinear Optics (NLO): Ferrocene derivatives are excellent for NLO due to their strong electron-donating ability, which creates a highly polarizable electron system. This facilitates processes like second-harmonic generation (SHG) and reverse saturable absorption (RSA). A key design strategy is to prevent crystal centrosymmetry to maintain NLO efficiency in the solid state, which can be achieved by using chiral ferrocene molecules. [1] [2]
  • Electroactive & Sensing Interfaces: The reversible redox couple (Fe²⁺/Fe³⁺) of ferrocene is the core of its utility. When incorporated into polymer brushes, this property allows the surface to undergo reversible changes in hydrophilicity and binding affinity upon application of a voltage, which is ideal for sensors and smart surfaces. [3]
  • OLED Functional Layers: While not typically the emitter itself, ferrocene's role in OLEDs can involve its electron-donating character to fine-tune charge transport or energy levels in the device stack. [4]

References

Preventing Oxidation in Ferrocene Chemistry: FAQs & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is preventing oxidation so critical during ferrocene synthesis and handling?

Ferrocene is valued for its stability, but its oxidized form, ferricinium (Fc⁺), is susceptible to degradation. In aqueous environments, this degradation can lead to the formation of iron-containing by-products and the destruction of the ferrocene molecule [1]. For functionalized molecules like ethenyl ferrocene, oxidation can compromise the integrity of the functional group, leading to failed downstream reactions or undesired product properties [2].

Q2: What are the primary causes of ferrocene oxidation?

The main triggers are oxygen and protons (acidic conditions).

  • Oxygen Exposure: Molecular oxygen (O₂) can drive the oxidation of ferrocene to ferricinium. The proposed stoichiometry is approximately 4 Fc + 4H⁺ + O₂ → 4 Fc⁺ + 2H₂O [1].
  • Acidic Conditions: The presence of protons (H⁺) is a key component of the oxidative degradation pathway. Reactions performed in or exposed to acidic media are at high risk [1].
Q3: What are the best practices to prevent oxidation?

A multi-layered preventive strategy is most effective. The following table summarizes the key measures:

Preventive Measure Specific Action Rationale
Inert Atmosphere Use of nitrogen (N₂) or argon gloveboxes/sparging [1]. Physically removes and excludes oxygen from the reaction environment.
Solvent & Electrolyte Choice Use deoxygenated, aprotic solvents (e.g., DCM, THF) and neutral buffers [3] [1]. Avoids protons that fuel oxidative degradation; prevents acid-induced decomposition.
Low Temperature Perform reactions at room temperature or lower, when possible [1]. Slows down reaction kinetics, including undesirable oxidation pathways.
Chemical Stabilization Use of sterically bulky substituents on the cyclopentadienyl rings [4]. Electron-donating groups can make oxidation more difficult; bulky groups provide physical hindrance.
Purification & Storage Store ferrocene products in dark, cool, and inert environments [3]. Prevents slow, long-term degradation from heat, light, and air.

Experimental Protocol: Synthesis under Inert Atmosphere

This is a generalized workflow for a synthesis like that of ethenyl ferrocene, emphasizing steps critical to preventing oxidation.

cluster_critical Critical Inert Zone Start Start Experiment Prep Prepare and Dry Glassware Start->Prep Atmos Establish Inert Atmosphere (vacuum/refill or gas purge) Prep->Atmos Solv Add Dry, Deoxygenated Solvent Atmos->Solv Atmos->Solv Reag Add Reagents under Inert Gas Solv->Reag Solv->Reag React Run Reaction with Monitoring Reag->React Reag->React Workup Workup under Ambient Conditions React->Workup Purif Purify Product (e.g., Column Chromatography) Workup->Purif Store Store Product under Inert Gas, Dark, and Cool Purif->Store

Key Considerations:

  • Solvent Preparation: Ensure solvents are dry and free of dissolved oxygen by purging with an inert gas (e.g., N₂) for at least 20-30 minutes prior to use, or by using standard drying columns [1].
  • Reaction Monitoring: Use analytical techniques like Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the desired ethenyl ferrocene product.
  • Post-Reaction: While the synthesis itself must be oxygen-free, workup and purification (e.g., column chromatography) are often performed under ambient conditions. The goal is to minimize the time the sensitive intermediate or product is exposed to air before it is isolated and stabilized.

Diagnostic & Analysis Methods

To confirm the success of your synthesis and check for oxidation, employ these analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and check for the formation of multiple spots (potential oxidized by-products).
  • Cyclic Voltammetry (CV): This is a powerful electrochemical technique to assess the redox state of your product. A clean, reversible Fc⁺/Fc redox couple indicates a stable ferrocene species. Shifts in the formal potential (E⁰) or irreversible behavior can signal decomposition or the influence of the ethenyl substituent [1] [2].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the molecular structure of your synthesized ethenyl ferrocene. Compare the chemical shifts and coupling patterns of the vinyl and cyclopentadienyl protons against literature values to verify the product's identity and purity [2].

References

improving yield in ethenyl ferrocene functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ferrocene Functionalization

The core of improving yield in ferrocene functionalization lies in controlling its electronic properties and reaction environment. The table below summarizes the key factors that influence the success of these reactions.

Factor Influence on Reaction Optimization Strategy
Electronic Effects Electron-donating groups increase nucleophilicity of the Fc ring, facilitating electrophilic substitution [1]. Introduce electron-donating substituents to activate the ferrocene core for electrophilic attacks [1].
Directing Groups Directs metallation and functionalization to specific positions (ortho, meta) on the cyclopentadienyl (Cp) ring, ensuring high regioselectivity [2]. Use amide-based directing groups (DGs) for site-selective C-H functionalization [2].
Reaction Environment Moisture or oxygen can degrade reactants and intermediates, particularly the ferrocenyl anion or the Fe(II) center [3]. Conduct sensitive steps under an inert atmosphere (e.g., nitrogen or argon) [3].
Reagent Quality The use of aged or impure reagents, especially cyclopentadiene, leads to low yields [3]. Use freshly distilled or synthesized reagents. Finely grind solid reagents (e.g., KOH) to increase surface area [3].

Troubleshooting Low Yield in Functionalization

This FAQ section addresses common problems encountered during ferrocene functionalization experiments.

FAQ 1: My reaction yields are low and I see multiple products. How can I improve selectivity and yield?

  • Problem: Lack of regioselectivity and side reactions.
  • Solution:
    • Employ a Directing Group: The most effective strategy is to use a directing group. Ferrocene amides, for instance, are recognized as one of the most efficient tools for selective functionalization. The amide group coordinates to the transition metal catalyst, directing the C-H activation to a specific position on the cyclopentadienyl ring, thereby suppressing the formation of disubstituted and isomeric by-products [2].
    • Control Stoichiometry: Carefully control the amount of electrophilic reagent to favor monosubstitution.
    • Optimize Catalyst System: For C-H functionalization, the choice of transition metal catalyst (e.g., Pd, Ru, Rh) and ligand is critical. Refer to recent literature for optimized systems [2].

FAQ 2: How can I effectively monitor the progress of my functionalization reaction?

  • Problem: Uncertainty about reaction completion and intermediate formation.
  • Solution: Use Nuclear Magnetic Resonance (NMR) Spectroscopy to track the reaction in real-time.
    • Protocol: Take small aliquots (e.g., 1 mL) from the reaction mixture at different time points (e.g., at start, after addition of key reagents, and at the end) [3].
    • Analysis: The disappearance of reactant signals and the emergence of new product signals in the ^1H NMR spectrum allow you to monitor conversion. For example, in the synthesis of ferrocene itself, the formation of the cyclopentadienyl anion and its subsequent conversion to ferrocene can be clearly observed [3]. The characteristic singlet for ferrocene's Cp rings appears at 4.16 ppm [3].

FAQ 3: My product is difficult to purify. What are the recommended techniques?

  • Problem: Crude product mixture contains starting materials and by-products.
  • Solution:
    • Sublimation: This is an excellent method for purifying neutral, volatile ferrocene derivatives like unreacted ferrocene or ethenyl ferrocene. It yields high-purity, crystalline material [3].
    • Column Chromatography: This is the most common method for separating functionalized ferrocene products from the reaction mixture. The choice of stationary phase (e.g., silica gel) and a gradient elution of solvents (e.g., hexane/ethyl acetate) can effectively resolve monosubstituted, disubstituted, and isomeric products.
    • Recrystallization: Once a relatively pure product is obtained, recrystallization from an appropriate solvent can be used to further increase purity and obtain crystals for analysis.

The following workflow outlines a general approach to troubleshooting a low-yield ferrocene functionalization experiment.

Start Low Yield in Functionalization Step1 Check Reagent Quality & Purity Start->Step1 Step2 Confirm Inert Atmosphere Step1->Step2 Step3 Analyze Crude Product (via TLC or NMR) Step2->Step3 Step4 Multiple products? Step3->Step4 Step5 Low conversion? Step3->Step5 Step6 Impurities present? Step3->Step6 SolA Employ Directing Group for Regioselectivity Step4->SolA SolB Optimize Catalyst/Reagent Stoichiometry & Temperature Step5->SolB SolC Improve Purification: Sublimation or Chromatography Step6->SolC

Key Experimental Protocols for Reference

The following established protocols for related ferrocene reactions illustrate critical techniques for handling and functionalization.

Protocol 1: Standard Synthesis of Ferrocene [3] This foundational procedure highlights the importance of an inert atmosphere and fresh reagents.

  • Setup: Use a 250 mL 3-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.
  • Reaction: To 50 mL of 1,2-dimethoxyethane (DME), add 4.25 mL of freshly distilled cyclopentadiene. Stir and flush the solution with nitrogen. Add 20 g of finely ground KOH and stir vigorously for 15 minutes to form the cyclopentadienyl anion.
  • Coupling: Slowly add a solution of 5 g finely powdered FeCl₂·4H₂O in 20 mL DMSO via the dropping funnel over 30 minutes.
  • Work-up: After stirring, pour the dark slurry into 80 g of crushed ice and 75 mL of 6M HCl. Stir to neutralize, then filter the precipitate, wash with water, and air dry.
  • Purification: Purify the crude orange solid by sublimation to obtain orange crystalline ferrocene.

Protocol 2: Acetylation of Ferrocene (Friedel-Crafts) [3] This electrophilic substitution example shows a simple functionalization.

  • Reaction: In a 25 mL round-bottom flask, combine 1 g of ferrocene with 3.3 mL of acetic anhydride. Add 0.7 mL of 85% phosphoric acid and heat the mixture on a hot water bath for 20 minutes with stirring.
  • Work-up: Pour the hot mixture onto 27 g of crushed ice. Once the ice melts, carefully neutralize the solution with solid sodium bicarbonate, then cool for an additional 5 minutes.
  • Collection: Collect the brown precipitate by filtration, wash with water, and air dry. The solid is a mixture of ferrocene, acetylferrocene, and potentially diacetylferrocene, requiring purification by column chromatography.

References

purification methods for ethenyl ferrocene compounds

Author: Smolecule Technical Support Team. Date: February 2026

Purification Methods for Ferrocene Derivatives

The table below summarizes purification techniques applicable to various ferrocene compounds, which can inform strategies for ethenyl ferrocene.

Compound Key Purification Method Key Details & Parameters Application Note

| Ethylferrocene [1] | Low-Temperature Crystallization | - Freeze at -25°C to solidify into a brown paste.

  • Slowly thaw at 25°C over 3-4 hours without agitation.
  • Remove precipitated brown insoluble impurities via suction filtration. | Effective for large-scale removal of ferrocene and acetylferrocene impurities. | | Ethynylferrocene [2] | Flash Chromatography | - Stationary phase: Silica Gel 60.
  • Mobile phase: Hexane.
  • Product is collected as an orange band. | Standard method for purifying the product from a multi-step synthesis. | | Ferrocene [3] | Solvent Extraction & Crystallization/Sublimation | - Extraction: Refluxing petroleum ether (b.p. 40-60°C).
  • Crystallization: Pentane, cyclohexane, or benzene.
  • Alternative: Sublimation. | Foundational, classical method for the parent compound. |

Detailed Experimental Protocol for a Related Compound

The synthesis of ethynylferrocene includes detailed work-up and purification steps that offer valuable insights for handling similar air- and moisture-sensitive organometallic compounds [2].

Background: This is a two-step synthesis starting from acetylferrocene. The purification is critical after the formation of the intermediate and the final product.

Procedure Summary:

  • Synthesis of (2-Formyl-1-chlorovinyl)ferrocene: Acetylferrocene reacts with a complex of DMF and phosphorus oxychloride (POCl₃). The mixture is neutralized with sodium acetate trihydrate. The deep purple product is extracted with diethyl ether, washed with saturated sodium bicarbonate and water, dried over sodium sulfate, and concentrated. It is obtained in 85-93% yield and is pure enough for the next step [2].
  • Synthesis and Purification of Ethynylferrocene: The intermediate is heated in anhydrous 1,4-dioxane. Boiling 1N sodium hydroxide solution is added, and the mixture is refluxed for 25 minutes. After cooling, the mixture is poured into ice and neutralized with 1N HCl. The crucial extraction is performed with hexane. An oily third phase may form, which can be removed by filtration through Celite. The combined hexane extracts are washed with saturated sodium bicarbonate and water, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography on a silica gel column using hexane as the eluent. The pure product is obtained as an orange solid in 74-75% yield [2].

Troubleshooting Guide & FAQs

FAQ 1: My ferrocene derivative is an oil. How can I purify it if it won't crystallize?

  • Answer: Consider using the low-temperature crystallization method developed for ethylferrocene [1]. This technique does not rely on the compound being a solid at room temperature. The process of freezing and slow thawing can effectively precipitate impurities from the oily matrix, allowing for their removal by filtration.

FAQ 2: During liquid-liquid extraction, an emulsion or a persistent third oily layer forms. How can I resolve this?

  • Answer: This is a common issue, as noted in the ethynylferrocene synthesis [2]. A practical solution is to filter the mixture through a pad of Celite. This filtration helps to break emulsions and absorb small quantities of oily impurities, leading to a cleaner separation of the organic and aqueous phases.

FAQ 3: What is the most critical step to ensure high purity in the final product?

  • Answer: Careful extraction and washing are paramount [2]. Even after the main reaction is complete, sloppy extraction can leave behind acidic impurities or lead to polymerization, significantly reducing yield and purity. Always wash organic extracts thoroughly with bicarbonate and water as specified.

Workflow for Purification Strategy Development

To help visualize the process of selecting and applying a purification method, the following diagram outlines a logical decision workflow.

Start Start: Identify Compound and State A Is the compound a low-melting solid or an oil? Start->A B Is the compound soluble in non-polar solvents (e.g., hexane)? A->B No C Consider Low-Temperature Crystallization A->C Yes D Purify by Flash Chromatography B->D Yes E Use Standard Recrystallization or Sublimation B->E No (Polar) End Obtain Purified Product C->End D->End E->End

References

controlling regioselectivity in ethenyl ferrocene reactions

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Regioselective Control

Method Key Feature / Controlling Factor Example Transformation Applicable Substrates
Electrochemical Phosphorylation [1] [2] Electrocatalytic; generates phosphoryl radicals for electrophilic substitution. C-H to C-P Benzoferrocenes, simple ferrocenes, ruthenocenes [1]
Chiral Acid-Catalyzed Substitution [3] Stereospecific; uses enantioenriched alcohol & acid catalysis to retain configuration at stereogenic center. C-OH to C-N (azole) Chiral α-hydroxyalkyl ferrocenes [3]
Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) [4] Transition-metal catalysis; regiocontrol depends on pre-functionalized ferrocene precursor (e.g., boronic acid). C-X to C-C Vinyl/aryl-substituted ferrocenes [4]
Base-Catalyzed Nucleophilic Addition [4] Nucleophile addition; regiocontrol defined by electron-deficient system (e.g., acylacetylenes). C-H to C-O (ether) Ferrocene 1,1-bis(hydroxymethyl) derivatives [4]

Detailed Protocol: Electrochemical C-H Phosphorylation

This method is oxidant-free and offers high regioselectivity for synthesizing phosphorylated metallocenes, which are valuable as ligands and catalysts [1] [2].

Step-by-Step Procedure
  • Reaction Setup: In an undivided electrochemical cell, combine [1]:
    • Benzoferrocene (0.20 mmol)
    • Diphenylphosphine oxide (0.40 mmol)
    • nBu₄NOAc (0.20 mmol) as the electrolyte
    • Et₃N (0.40 mmol) as a base
    • MeOH (4.0 mL) as solvent
  • Electrolysis: Equip the cell with a Reticulated Vitreous Carbon (RVC) anode and a platinum plate cathode. Apply a constant current of 2.0 mA and maintain the reaction mixture at 50 °C under a nitrogen atmosphere for 6 hours (charge passed: ~2.2 F/mol) [1].
  • Reaction Work-up: After completion, cautiously pour the mixture into ice. Neutralize with 1 N hydrochloric acid. Transfer to a separatory funnel and extract the aqueous mixture with hexane (5 × 100 mL). Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and water, dry over sodium sulfate, and concentrate using a rotary evaporator [5].
  • Purification: Purify the crude product by flash chromatography on silica gel, using hexane as the eluent [5].
Troubleshooting for This Protocol
  • Low Yield or No Reaction: Ensure the system is under an inert (N₂) atmosphere and that the current is properly applied. No reaction occurs without electricity [1].
  • Formation of Bisphosphorylated Byproducts: This is favored at higher currents. If over-phosphorylation occurs, reduce the current from 3.0 or 5.0 mA back to the standard 2.0 mA [1].
  • Poor Solubility (for Ruthenocene): If adapting this protocol for ruthenocene, which has low solubility in MeOH, use 1,2-dichloroethane (DCE) as the solvent and LiClO₄•3H₂O as the electrolyte instead [1].

Frequently Asked Questions (FAQs)

Q1: My electrochemical phosphorylation reaction is proceeding in very low yield. What are the most critical parameters to check? A1: The most common pitfalls are:

  • Electrode Material: Using a Pt or graphite anode gives lower yields. Ensure you are using an RVC (Reticulated Vitreous Carbon) anode [1].
  • Current Control: Increasing the current above 2.0 mA promotes undesired bisphosphorylation and lowers the yield of the monofunctionalized product. Strictly maintain a constant current of 2.0 mA [1].
  • Additive and Solvent: The reaction performs poorly without the base Et₃N or in solvents other than MeOH (like DCE or MeCN). Verify the addition of Et₃N and the use of anhydrous MeOH [1].

Q2: I need to synthesize a chiral ferrocene-pyrazole conjugate. How can I achieve this without racemization? A2: You can use a stereospecific substitution reaction.

  • Procedure: React enantioenriched (S)-1-ferrocenylethanol with your chosen pyrazole in methylene chloride. Use aqueous HBF₄ as a catalyst (1:1:1 molar ratio). The reaction proceeds at room temperature within minutes to yield the product with excellent retention of configuration (>90% enantiomeric excess) [3].
  • Key Tip: To prevent oxidation of the product during work-up, use ascorbic acid [3].

Q3: Why is my ferrocene-derived vinyl ether not showing the expected selectivity as a chemosensor for metal ions? A3: The selectivity is highly dependent on the specific functional groups on the vinyl ether.

  • Solution for Cu²⁺ Selectivity: Research indicates that ferrocenated malenonitrile-containing vinyl ether shows high sensitivity and selectivity for Cu²⁺ ions. If your target is Cu²⁺, incorporating this specific functional group is crucial [4].

Experimental Workflow & Troubleshooting

The following diagrams outline the general workflow for the electrochemical method and a logical path for diagnosing common issues.

workflow Start Start Reaction Setup Setup Combine in undivided cell: - Substrate - Diphenylphosphine oxide - nBu₄NOAc (electrolyte) - Et₃N (base) - MeOH (solvent) Start->Setup Electrolysis Execute Electrolysis: - RVC anode, Pt cathode - 2.0 mA constant current - 50°C, N₂ atmosphere - 6 hours Setup->Electrolysis Workup Work-up: - Pour into ice - Neutralize with HCl - Extract with hexane Electrolysis->Workup Purify Purify via flash chromatography (Silica gel, hexane eluent) Workup->Purify End Pure Phosphorylated Product Purify->End

troubleshooting Problem Problem: Low Yield or No Reaction Q1 Is electricity applied? Problem->Q1 Q2 Is the anode RVC? Q1->Q2 Yes A1 Check power supply Q1->A1 No Q3 Is current at 2.0 mA? Q2->Q3 Yes A2 Switch to RVC anode Q2->A2 No Q4 Is Et₃N present in MeOH? Q3->Q4 Yes A3 Adjust to 2.0 mA Q3->A3 No A4 Add base, ensure solvent Q4->A4 No

References

stabilizing ethenyl ferrocene for biological applications

Author: Smolecule Technical Support Team. Date: February 2026

Stabilization Challenges & Mechanisms

The table below outlines the core mechanisms that compromise the stability of ethenyl ferrocene in a biological context and the proposed counter-strategies.

Challenge & Mechanism Impact on Stability Proposed Stabilization Strategy

| Oxidative Degradation (Fenton Reaction) [1]: Ferrocene (Fc) oxidizes to ferrocenium (Fc⁺), which can catalyze Fenton reaction, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH). | ROS cause rapid decomposition of the compound and damage to surrounding biological molecules (proteins, lipids, DNA), reducing efficacy and causing toxicity [1]. | • Use antioxidants (e.g., ascorbic acid) in solutions to scavenge ROS. • Employ redox buffers to maintain a specific electrochemical potential and suppress unwanted oxidation [1]. | | Mechanochemical Lability [2]: The bond between the iron center and cyclopentadienyl (Cp) rings can break under mechanical force (e.g., in polymer matrices during shear stress). | Leads to unintended scission of the molecule, particularly critical in drug delivery systems or polymeric materials where mechanical stress is present [2]. | • Incorporate sterically bulky substituents on the Cp rings. • Utilize covalent bridges ("ansa-bridges") between the two Cp rings to significantly enhance mechanical stability [2]. | | Undesired Reactivity of Vinyl Group [3]: The electron-rich vinyl group can be susceptible to further chemical reactions, such as polymerization or addition reactions. | Alters the core structure, leading to loss of function and potential formation of inactive or unpredictable by-products [3]. | • Structural modification: Convert the vinyl group into a more stable but functionally similar moiety (e.g., ether or amide) [3] [4]. • Store compounds in inert atmosphere (e.g., Argon) and use stabilized solvents to prevent side reactions [5]. |

Proven Stabilization Strategies in Practice

Here are specific methodologies and structural modifications demonstrated to enhance the stability of ferrocene derivatives in biomedical research.

Strategy Experimental Implementation & Rationale Key Supporting Findings
Structural Hybridization [6] Creating hybrid molecules by linking the ferroceryl moiety (including ethenyl derivatives) to known bioactive molecules or plant-based compounds (e.g., ursolic acid, carvacrol) via cleavable linkers (ester, amide). Hybrids demonstrated enhanced stability and efficacy against cancer cells and bacteria, with the ferrocene moiety improving lipophilicity and membrane penetration [6].
Incorporation into Nanocarriers [1] Encapsulating ferrocene-based drugs within micelles, liposomes, dendrimers, or metal-organic frameworks (MOFs). This shields the organometallic core from the biological environment. Nanocarriers provide targeted delivery and protect the ferrocene drug from premature degradation or deactivation, enhancing therapeutic outcomes [1].
Coordination to Metal Centers [7] Using the ferrocene carboxylate as a ligand to form coordination complexes with pharmaceutically relevant metals like Zn(II), along with stabilizing N-donor ligands (e.g., 1,10-phenanthroline). The resulting bimetallic complexes were structurally stable and showed significantly enhanced antimicrobial activity, confirming the stability and functionality of the ferrocene unit within the complex [7].
Rigorous Synthetic Control [5] During synthesis and purification, maintain an inert atmosphere (Argon/Nitrogen), use anhydrous and purified solvents, and perform rapid chromatographic purification. These standard organometallic practices are critical for obtaining high-purity, stable compounds and preventing oxidation and decomposition during processing [5].

Experimental Workflow for Stabilization

The diagram below outlines a systematic approach to developing a stabilized ethenyl ferrocene formulation for biological use.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor in stabilizing ethenyl ferrocene in aqueous solutions for drug testing? The primary factor is controlling oxidation. This can be achieved by:

  • Adding antioxidants like ascorbic acid to the buffer solution [1].
  • Storing stock solutions under an inert atmosphere and ensuring they are oxygen-free [5].
  • Considering the use of redox buffers to maintain a specific electrochemical potential that keeps ferrocene in its Fe(II) state [1].

Q2: I am incorporating ethenyl ferrocene into a polymer for a drug delivery system. How can I prevent it from breaking under shear stress? Recent studies highlight the potential of mechanophore design. To enhance mechanical stability:

  • Introduce sterically bulky groups on the cyclopentadienyl rings, which can alter the force required to break the iron-ring bond [2].
  • Consider synthesizing or using bridged ferrocenes (ansa-ferrocenes), where a covalent linker between the two rings dramatically increases resistance to mechanochemical scission [2].

Q3: Are there any successful examples of stabilized ethenyl ferrocene derivatives in pre-clinical development? Yes, the field is active. Success is often found in hybrid molecules and nanocarrier systems.

  • Ferrocifen hybrids: Tamoxifen derivatives incorporating a ferrocene unit have shown exceptional promise against breast cancer and are in advanced pre-clinical evaluation. Their stability and activity are well-documented [1].
  • Nano-formulations: Encapsulating ferrocene derivatives within micelles, liposomes, or dendrimers has proven to be a highly effective strategy to shield the molecule, improving its stability and delivery to the target site [1].

References

reducing decomposition in ethenyl ferrocene storage

Author: Smolecule Technical Support Team. Date: February 2026

Ethenyl Ferrocene Storage & Troubleshooting Guide

The table below outlines common storage problems and their solutions, derived from general ferrocene chemistry [1] [2].

Problem Possible Causes Recommended Solutions
Decomposition/Color Change Exposure to air (oxygen); high temperatures; prolonged storage Store under inert gas (e.g., nitrogen argon); keep cool; minimize storage time [1] [2].
Polymerization High temperature; presence of catalysts or contaminants Strictly avoid high temperatures; store pure and away from strong oxidizers [1].
Unknown Purity or Decomposition State Lack of regular quality control; extended storage without testing Perform periodic analysis (e.g., NMR, HPLC); establish a "first-in, first-out" inventory system.

Quantitative Storage Data for Reference

While direct data for ethenyl ferrocene is unavailable, the technical specifications for ethyl ferrocene provide a useful reference, as it is a structurally similar, stable derivative [1].

Parameter Specification / Guideline Relevance to Ethenyl Ferrocene
Boiling Point 108.6 °C (760 mmHg) [1] Indicates volatility; storage temperature must be significantly lower.
Recommended Atmosphere Sealed with nitrogen [1] Crucial to prevent oxidation by air.
Shelf Life 12 months (can be extended after retesting) [1] Suggests a baseline for monitoring stability.
Storage Condition Cool, ventilated place [1] Universal best practice for thermally sensitive chemicals.

Experimental Protocol: Assessing Stability via NMR

This method provides a way to monitor decomposition and check compound purity before use.

  • Objective: To periodically assess the chemical stability and purity of stored ethenyl ferrocene.
  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy detects changes in the molecular structure by analyzing the hydrogen atoms' environment. The appearance of new peaks or the disappearance of characteristic ones indicates decomposition.
  • Materials & Equipment:
    • Ethenyl ferrocene sample from storage.
    • Deuterated solvent (e.g., CDCl₃).
    • NMR tube.
    • NMR spectrometer.
  • Procedure:
    • Sample Preparation: Dissolve a small amount (~1-2 mg) of the ethenyl ferrocene sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
    • Data Acquisition: Run a standard ¹H NMR spectrum.
    • Analysis:
      • Identify the characteristic peaks of pure ethenyl ferrocene (e.g., cyclopentadienyl ring protons, ethenyl vinyl protons).
      • Compare the spectrum with a reference spectrum of a fresh, pure standard.
      • Look for any extraneous peaks that are not present in the reference. The presence and integration of these peaks can help quantify the level of decomposition.
  • Troubleshooting: If new peaks are detected, it confirms decomposition has occurred. Correlate the extent of decomposition with storage conditions (e.g., time, temperature, exposure to air) to identify the primary cause.

Conceptual Workflow for Storage Management

The following diagram summarizes the logical workflow for managing ethenyl ferrocene storage, from initial setup to troubleshooting.

ethenyl_ferrocene_storage Start Start: Establish Storage Protocol Step1 Seal container under inert gas (N₂) Start->Step1 Step2 Store in a cool, well-ventilated place Step1->Step2 Step3 Monitor storage duration (Shelf life reference: 12 months) Step2->Step3 Step4 Periodic QC Check (e.g., NMR Analysis) Step3->Step4 Decision Is sample pure? Step4->Decision EndSuccess Sample OK for use Decision->EndSuccess Yes EndFail Troubleshoot: Identify cause of decomposition Decision->EndFail No

Important Safety and Handling Notes

  • Polymerization Risk: Ethenyl ferrocene can polymerize under high temperatures [1]. Always keep the chemical away from heat sources.
  • Oxidizer Incompatibility: Do not mix or store ethenyl ferrocene with strong oxidizers, as this is a combustion risk [1].
  • General Ferrocene Stability: Ferrocene derivatives are generally stable but can be oxidized slowly in air to form ferrocenium species, which may have different properties [2].

References

troubleshooting solubility issues with ethenyl ferrocene derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data of Ferrocene Derivatives

Understanding the properties of similar compounds provides a baseline for troubleshooting. The table below summarizes solubility and key modification strategies for selected ferrocene derivatives from recent research.

Compound Name Key Modification Reported Solubility Key Findings & Strategy
FcNOH [1] Hydroxyl group functionalization 2.1 M (in water) Hydroxyl groups enhance aqueous solubility via hydrogen bonding with water molecules.
FcN(OH)₂ [1] Dual hydroxyl group functionalization 1.6 M (in water) Confirms hydroxyl group efficacy; solubility can be modulated by the number of hydrophilic groups.
1-(S,Rp) (Ferronucleoside) [2] Hydroxyalkyl linker and thymine base Information not specified Highlights importance of specific functional groups (hydroxyalkyl linker) for biological activity and physicochemical properties.

Troubleshooting Guide & Experimental Strategies

Here is a structured workflow and detailed methodologies to diagnose and resolve solubility problems.

Start Start: Solubility Issue A1 Analyze Molecular Structure Start->A1 A2 Evaluate Solvent System A1->A2 A3 Consider Structural Modification A2->A3 S1 Add Polar Functional Groups (e.g., Hydroxyl -OH) A3->S1 S2 Increase Molecular Volume (e.g., with longer chains) A3->S2 End Verify Solution (Re-test Solubility & Stability) S1->End S2->End

Analyze Your Molecular Structure

The core of the problem often lies in the molecule's hydrophobicity.

  • Problem Identification: The ferrocene core and ethenyl group are inherently hydrophobic. Your derivative lacks sufficient polar functional groups to interact favorably with aqueous solvents [1].
  • Experimental Protocol:
    • LogP Estimation: Use in silico tools to calculate the partition coefficient (LogP) of your compound. A high LogP value (>3) quantitatively confirms high lipophilicity and predicts poor aqueous solubility.
    • Structural Comparison: Compare your ethenyl derivative's structure to the highly soluble FcNOH shown in the table. The key difference is the presence of hydroxyl groups.
Evaluate Your Solvent System

If structural analysis confirms high hydrophobicity, your solvent choice is critical.

  • Problem Identification: Attempting to dissolve a highly hydrophobic compound purely in aqueous buffers will likely fail.
  • Experimental Protocol:
    • Start with a Water-Miscible Organic Solvent: First, dissolve a small amount (e.g., 1-5 mg) of your ethenyl ferrocene derivative in a minimal volume of a strong organic solvent like DMSO or acetonitrile to create a concentrated stock solution (e.g., 100 mM) [2].
    • Perform Serial Dilution: Gradually dilute this stock solution into your final aqueous buffer or medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤1% v/v) to avoid cytotoxicity or undesired biological effects [2].
    • Monitor for Precipitation: After dilution, visually inspect the solution for cloudiness or precipitation over 15-30 minutes. Use techniques like dynamic light scattering (DLS) or UV-Vis spectroscopy to detect microscopic aggregation.
Consider Strategic Structural Modification

If solvent optimization is insufficient, modifying the ethenyl ferrocene derivative itself is the most effective long-term solution, as demonstrated by recent research.

  • Problem Identification: The unmodified ethenyl ferrocene scaffold has limited aqueous solubility.
  • Experimental Protocol:
    • Introduce Hydrophilic Functional Groups: The most straightforward and proven strategy is to add hydroxyl groups (-OH) to your molecule [1]. The synthesis of FcNOH from (ferrocenylmethyl)dimethylamine and 3-chloro-1-propanol demonstrates this approach. The hydroxyl groups dramatically increase water solubility by forming strong hydrogen bonds with water molecules.
    • Increase Molecular Volume/Weight: As a beneficial side effect, adding functional groups like a hydroxyl-propyl chain increases the molecular volume. This can help reduce passive permeability across membranes, which is a desirable property for improving drug targeting and reducing crossover in applications like redox flow batteries [1].

Key Takeaways for Researchers

  • Primary Strategy is Functionalization: For ethenyl ferrocene derivatives, the most effective path to enhance aqueous solubility is chemical modification, primarily through the addition of polar groups like hydroxyls (-OH).
  • Use Stock Solutions Wisely: For in vitro assays, always use a concentrated DMSO stock followed by dilution. Meticulously control and report the final DMSO concentration in your experiments.
  • Quantify Your Results: Employ techniques like UV-Vis spectroscopy to accurately measure saturation points and confirm solubility post-modification.

References

comparison of ethenyl ferrocene vs ferrocene redox properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Redox Properties

The table below summarizes the available electrochemical data for ferrocene and specific substituted derivatives, illustrating the impact of functional groups on redox behavior.

Compound Formal Potential (E⁰ or E₁/₂) Redox Reversibility Key Structural Feature Citation
Ferrocene (Fc) Often used as reference (e.g., ~0.31 V vs. SCE) Highly reversible Unsubstituted cyclopentadienyl rings [1] [2]
1'-Ethenyl-1-ethynylferrocene +0.42 V (vs. Ag/AgCl) Reversible (stable under lab conditions) Ethenyl & ethynyl substituents on separate rings [3]
FcCA-NHS (ferrocene carboxylic acid NHS ester) +0.57 V (vs. Ag/AgCl, unconjugated) Reversible (free tag) Electron-withdrawing ester group α to Fc core [4]
FcAA-NHS (ferrocene acetic acid NHS ester) +0.17 V (vs. Ag/AgCl, unconjugated) Reversible (free tag) Electron-withdrawing group β to Fc core [4]
FA0 (N-ferrocenylacrylamide) +0.18 V (vs. Ag/AgCl, unconjugated) Reversible (free tag) Amide connected to ring via nitrogen [4]

Experimental Context and Methodology

The data for 1'-Ethenyl-1-ethynylferrocene and related synthons were obtained through a multi-step synthesis from 1-iodo-1′-formylferrocene, with the compounds characterized as stable under standard laboratory conditions [3].

Electrochemical measurements, primarily Cyclic Voltammetry (CV), were conducted using a standard three-electrode cell [1]. Key experimental parameters include:

  • Working Electrode: Polycrystalline gold or other materials like glassy carbon.
  • Reference Electrode: Ag/AgCl/3 mol L⁻¹ NaCl.
  • Supporting Electrolyte: 1 mol L⁻¹ pH 7.2 sodium phosphate buffer or other electrolytes like tetraethylammonium perchlorate (TEAP) in acetonitrile.
  • Solution Conditions: Deoxygenated with nitrogen prior to measurements [3] [4] [5].

The formal potential was typically calculated as the average of the anodic and cathodic peak potentials. A small peak separation (close to 60 mV) and stable peak currents upon cycling are indicators of a reversible, one-electron redox process [1] [4].

How Substituents Influence Redox Potential

The comparison shows that introducing substituents to the ferrocene core significantly shifts its redox potential, primarily through electronic effects.

G Fc Ferrocene (Fc) Baseline Redox Potential Fe_Center Iron Center Fe²⁺ → Fe³⁺ Fc->Fe_Center EW_Sub Electron-Withdrawing Group (EWG) Shift_Up Positive Potential Shift (Oxidation is Harder) EW_Sub->Shift_Up  Stabilizes Fe³⁺ State ED_Sub Electron-Donating Group (EDG) Shift_Down Negative Potential Shift (Oxidation is Easier) ED_Sub->Shift_Down  Stabilizes Fe²⁺ State Shift_Up->Fe_Center Shift_Down->Fe_Center

This principle explains the data in the table:

  • The 1'-Ethenyl-1-ethynylferrocene has a higher potential than ferrocene itself due to the electron-withdrawing nature of the alkynyl substituent [3].
  • This effect is even more pronounced in FcCA-NHS, where the strong electron-withdrawing ester group is directly attached (α) to the ring, making oxidation most difficult and the potential highest [4].
  • In contrast, FcAA-NHS has a much lower potential because an extra methylene group (β position) separates the ester from the ring, diminishing its electron-withdrawing effect [4].

Application Notes for Researchers

  • Tunable Properties: The redox potential of ferrocene is a highly tunable parameter. By choosing specific electron-withdrawing or electron-donating groups, you can precisely design ferrocene derivatives with a desired redox potential for applications in catalysis, sensing, or materials science [4] [6].
  • Stability Consideration: While ferrocene is very stable, the oxidized ferrocenium ion can be susceptible to degradation, particularly by nucleophiles like chloride ions in solution [7]. The stability of substituted ferrocenium species should be verified under operational conditions.

References

ethenyl ferrocene versus phenyl ferrocene biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Property and Activity Comparison

The table below summarizes the key characteristics and biological activities of phenyl and ethenyl ferrocene derivatives based on the available literature.

Feature Phenyl Ferrocene Derivatives Ethenyl Ferrocene Derivatives
Key Structural Features Stable aromatic ring, direct Fc-Ar connection [1] Reactive double bond, versatile for polymerization & conjugation [2]
Synthetic Versatility High; used in Suzuki-Miyaura cross-coupling [2] High; used to create polymers, chemosensors [2]
Documented Biological Activities Anticancer (e.g., Ferrocifen) [3] [1], Antimicrobial [4] Limited direct evidence; potential as polymer scaffold for drug delivery [5] [2]
Mechanistic Insights Fenton reaction, ROS generation, DNA damage [3] [1] Primarily explored for material properties (e.g., mechanophores) [5]
Experimental Data (Examples) IC~50~ ~0.6 µM (MDA-MB-231 breast cancer) [1]; Active vs. S. aureus, P. aeruginosa, C. albicans [4] Lacks quantitative bioactivity data in literature [5] [2]

Experimental Insights and Protocols

Here are methodologies from key studies that demonstrate how the biological activities of such compounds are typically evaluated.

  • Anticancer Activity Evaluation (Ferrocifen derivatives) [1]:

    • Protocol: Compounds are tested against cancer cell lines (e.g., MCF-7, MDA-MB-231 breast cancer cells). Cells are incubated with varying concentrations of the compound for a set period (e.g., 72 hours). Viability is measured using colorimetric assays like MTT, which assesses mitochondrial activity. The data is used to calculate the half-maximal inhibitory concentration (IC~50~).
    • Supporting Data: Ferrocifen phenol derivatives showed IC~50~ values in the sub-micromolar to micromolar range against various cancer cell lines [1].
  • Antimicrobial Activity Evaluation [4]:

    • Protocol: The minimum inhibitory concentration (MIC) is determined against bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) and fungal strains (e.g., Candida albicans). This involves incubating the microbes with serial dilutions of the compound and observing the lowest concentration that prevents visible growth.
    • Supporting Data: Some diphenyl butene derivatives with alkylamino chains showed activity comparable to the antibiotic doxycycline against bacteria and were superior against C. albicans [4].

Mechanism of Action Overview

The primary mechanism for phenyl ferrocene's anticancer activity involves Reactive Oxygen Species (ROS) generation, while ethenyl ferrocene's activity is less defined but explored in material science. The following diagram illustrates the key pathway for phenyl ferrocene derivatives:

G Fc_Derivative Phenyl Ferrocene Derivative (Fe²⁺) Uptake Cellular Uptake Fc_Derivative->Uptake Oxidation Oxidation to Fe³⁺ Uptake->Oxidation Fenton Fenton Reaction with H₂O₂ Oxidation->Fenton ROS Generation of ROS (•OH) Fenton->ROS Effects Biomolecule Damage (DNA, Lipids, Proteins) ↓ Cancer Cell Viability ROS->Effects

Research Implications and Future Directions

The current literature highlights a significant research gap regarding the direct biological comparison of ethenyl and phenyl ferrocene. Your research can contribute by:

  • Focusing on Ethenyl Ferrocene: Prioritize synthesizing and evaluating the biological activity of ethenyl ferrocene derivatives to build a direct comparative dataset.
  • Exploring Hybrid Structures: Consider creating molecules that incorporate both phenyl and ethenyl motifs to study potential synergistic effects.
  • Leveraging Material Properties: Investigate if ethenyl ferrocene's utility in polymer chemistry [5] [2] can be harnessed to create novel drug delivery systems or bioactive materials.

References

catalytic performance ethenyl ferrocene versus other metallocenes

Author: Smolecule Technical Support Team. Date: February 2026

Metallocenes in Catalysis: Key Applications

The table below summarizes the catalytic roles of different metallocenes as found in recent literature.

Metallocene Type / Compound Catalytic Application / Role Key Performance Notes
Ethenyl Ferrocene Derivatives As a ligand or component in redox-active dyads for tuning electronic properties. [1] Facilitates charge-transfer transitions; useful for electrochromic materials and NLO properties. [1]
Phosphinated Metallocenes (e.g., from benzoferrocene, ruthenocene) As a ligand in catalysis, synthesized via electrochemical C-H phosphorylation. [2] Broad substrate scope, mild conditions; serves as a privileged scaffold for catalytic ligands. [2]
Ferrocene-Functionalized Silver Nanocluster (Ag20-Fc) Electrocatalytic CO2 reduction. [3] >98% Faradaic efficiency for CO; outperforms analogous clusters with phenylacetylene ligands. [3]
Ferrocenyl-Ethynyl Phosphine Metal Complexes Cytotoxic activity (non-catalytic), showcasing redox potential relationship. [4] Cytotoxicity inversely related to ferrocenyl reduction potential. [4]

Detailed Experimental Context

Electrochemical Synthesis of Catalytic Ligands

A significant development in metallocene chemistry is an electrochemically driven method for the regioselective C–H phosphorylation of Group 8 metallocenes (ferrocene, ruthenocene, etc.). [2]

  • Protocol: The reaction is conducted under constant current in an undivided cell, using a reticulated vitreous carbon (RVC) anode and a platinum plate cathode. A typical electrolyte is nBu₄NOAc in MeOH, with Et₃N as an additive. [2]
  • Significance: This protocol provides efficient and divergent access to phosphorylated metallocenes, which are privileged structures for creating phosphine ligands in catalysis, without the need for strong bases or external oxidants. [2]
Ferrocene in Electrocatalysis

The integration of ferrocene into atomically precise silver nanoclusters creates highly effective electrocatalysts. [3]

  • Experimental Workflow:
    • Synthesis: The cluster Ag20-Fc is synthesized via a one-pot solvothermal reaction involving ferrocenylacetylene, silver oxide, and thiacalix[4]arene.
    • Electrocatalysis: The cluster is then applied as a catalyst for the electrochemical CO₂ reduction reaction (eCO₂RR).
    • Evaluation: Performance is measured by Faradaic Efficiency (FE) for CO production over a range of potentials.
  • Mechanism Insight: Density functional theory (DFT) calculations indicate that orbital hybridization between the ferrocenyl groups and the silver core tunes the electronic structure of the active sites, lowering the energy barrier for a key reaction intermediate (*OCHO), which explains the enhanced performance over non-ferrocene analogues. [3]

G start Start: Synthesis of Ag20-Fc Nanocluster step1 Solvothermal reaction of Fc-C≡CH, Ag₂O, and TC4A start->step1 step2 Formation of sandwich-like Ag20(TC4A)₂(Fc-C≡C)₁₂ cluster step1->step2 step3 Application in CO₂ Electroreduction step2->step3 step4 Ferrocene ligands tune electronic structure step3->step4 step5 Lowered energy barrier for *OCHO formation step4->step5 result Outcome: High CO Selectivity >98% Faradaic Efficiency step5->result

How to Approach Further Research

The catalytic performance of a metallocene is highly specific to the reaction . To find more direct comparisons:

  • Consult Specialized Databases: Use scientific databases like SciFinder or Reaxys, searching for the specific reaction you're interested in (e.g., "hydrogenation" or "cross-coupling") alongside "ethenyl ferrocene" and other metallocenes like "ruthenocene" or "cobaltocene".
  • Focus on Ligand Development: Much of the catalytic utility of metallocenes comes from their incorporation into complex ligand systems. Research on "phosphinoferrocenes" or other functionalized derivatives may yield more relevant performance data.

References

sensing sensitivity ethenyl ferrocene compared to other ferrocene derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Ferrocene Derivatives in Sensing: A Comparative Framework

The sensitivity of a ferrocene-based sensor is not determined by the ferrocene core alone but by the entire molecular structure. The table below summarizes the performance of several ferrocene derivatives for sensing various analytes, illustrating how different modifications impact sensitivity.

Ferrocene Derivative Analyte Detection Method Key Performance Metric (Sensitivity-related) Reference
Fc-SAc (Ferrocene benzyne with acetylthioate) [1] Rutin Electrochemical (DPV) Low detection limit (3.0 nM) with synergy from AuNPs/graphene [1]
Receptor 7 (Bis(amide) ferrocene) [2] Dihydrogen Phosphate (H₂PO₄⁻) Cyclic Voltammetry (CV) Large cathodic shift of 240 mV [2]
Receptor 8 (Quaternary nitrogen & amide) [2] Dihydrogen Phosphate (H₂PO₄⁻) Cyclic Voltammetry (CV) Very large cathodic shift of 373 mV [2]
Ferrocenyl–naphthoquinone [3] Hydrogen Peroxide (H₂O₂) Chemosensing Reported as an effective chemosensor [3]

This data demonstrates that introducing specific functional groups (amides, quaternary nitrogen) significantly enhances the sensor's response. Therefore, the sensitivity of an ethenyl ferrocene sensor would depend on the integration of the ethenyl group into a larger, optimized receptor system [2].

Experimental Protocols for Performance Evaluation

To objectively compare the sensitivity of different ferrocene derivatives, researchers typically follow a standardized experimental workflow. The diagram below outlines the key stages of this process.

G Electrode Modification Electrode Modification Electrochemical Measurement Electrochemical Measurement Electrode Modification->Electrochemical Measurement Data Analysis Data Analysis Electrochemical Measurement->Data Analysis

The core of the comparison lies in the experimental details:

  • Electrode Modification: This is a critical step for reproducibility. A common method involves synthesizing the ferrocene derivative (e.g., Fc-SAc) and immobilizing it onto an electrode surface, often enhanced with nanomaterials like Gold Nanoparticles (AuNPs) or graphene to boost the electrochemical signal [1]. For example:

    • Clean and polish the glassy carbon electrode (GCE).
    • Electrodeposit AuNPs onto the GCE from a HAuCl₄ solution.
    • Immobilize the ferrocene derivative (e.g., by hydrolyzing Fc-SAc to Fc-SH, which forms Au-S bonds with the AuNPs) [1].
  • Electrochemical Measurement: The analytical performance is evaluated using techniques like Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV).

    • The sensor is tested in a solution containing a supporting electrolyte (e.g., 0.1 M phosphate buffer saline, pH 7.0) and the target analyte [1].
    • The change in the ferrocene redox peak current or potential shift is recorded upon analyte binding.
  • Data Analysis: Sensitivity is quantified by analyzing the sensor's response to different analyte concentrations.

    • Calibration Curve: Plot the peak current (or potential shift) against analyte concentration.
    • Key Metrics:
      • Limit of Detection (LOD): The lowest detectable concentration, calculated from the calibration curve (e.g., 3.0 nM for Fc-SAc detecting rutin) [1].
      • Dynamic Range: The concentration range over which the sensor responds reliably.
      • Potential Shift (ΔE): For receptor-based sensing, the magnitude of the peak potential shift indicates binding affinity (e.g., 373 mV for Receptor 8) [2].

Research Recommendations and Pathways

Since direct data on ethenyl ferrocene is limited, here are practical steps to proceed:

  • Explore Closely Related Structures: Focus on ferrocene derivatives with unsaturated carbon chains (like ethynyl ferrocene) or those incorporated into conjugated systems. These structures can be found in research on DNA labeling and microporous polymers [4] [3].
  • Design a Targeted Experimental Study: Synthesize ethenyl ferrocene and selected derivatives (e.g., common amide-based receptors). Test them under identical conditions against a target analyte, following the protocols above to generate a direct, quantitative comparison.
  • Investigate Specific Applications: The sensing performance is highly analyte-specific. Research derivatives that are proven to be effective for your analyte of interest; for instance, amide-based receptors are excellent for anions [2], while certain structures are tailored for biomedical applications like DNA replication inhibition [5].

References

DNA binding affinity of ethenyl ferrocene versus ruthenocene analogues

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

While direct data is unavailable, you can approach this research topic through the following avenues:

  • Consult Specialized Databases: Search for primary literature on platforms like SciFinder-n or Reaxys, which are particularly strong in organometallic and medicinal chemistry.
  • Review Related Compounds: Examine existing studies on ferrocene and ruthenocene derivatives in medicinal chemistry to find established synthetic and testing protocols [1] [2].
  • Design Experimental Proposals: If publishing a "Comparison Guide," you can structure it to present proposed methodologies for generating the needed data, highlighting the importance of such a comparison for the field.

Proposed Experimental Approach

Based on general principles for studying small molecule-DNA interactions, here is a methodological framework you could adapt. The core of the investigation would be to synthesize the compounds and compare their binding to well-established DNA structures using reliable biophysical techniques.

Table 1: Key Experiments for DNA Binding Affinity Comparison

Experimental Goal Recommended Method Key Measurable Outputs Experimental Considerations
Determine Binding Affinity Fluorescence Quenching or Isothermal Titration Calorimetry (ITC) Binding constant (Kb), Stoichiometry (n), Thermodynamic parameters (ΔH, ΔS) Requires the compound or DNA to be intrinsically fluorescent or modified with a fluorophore.
Probe Binding Mode & Conformational Change Förster Resonance Energy Transfer (FRET) [3] [4] FRET efficiency, Distance between dyes, Interduplex angle (for junctions) Ideal for studying protein or ligand-induced DNA bending/kinking; requires dye-labeled DNA.
Confirm Binding & Structural Impact Circular Dichroism (CD) Spectroscopy Changes in DNA's CD signal, Evidence of DNA bending or conformational shifts Distinguishes between binding modes (e.g., groove binding vs. intercalation).
Evaluate Functional Disruption DNA Melting Studies Change in DNA melting temperature (ΔTm) A significant ΔTm suggests stabilization of the double helix, often linked to intercalation.

The following diagram outlines a logical workflow for this experimental proposal, moving from preparation to data analysis.

G Start Start: Define Research Objective Step1 1. Compound Synthesis & Characterization Start->Step1 Step2 2. DNA Substrate Selection Step1->Step2 Step3 3. Biophysical Binding Assays Step2->Step3 p1 Step3->p1 p2 Step3->p2 Sub3a Step3->Sub3a Sub3b Step3->Sub3b Sub3c Step3->Sub3c Step4 4. Data Analysis & Comparison End Outcome: Comprehensive Comparison Guide Step4->End p1->Step4 Raw Data p2->Step4 Spectra / Signals

References

antioxidant activity ethenyl ferrocene versus natural antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Activity Comparison

The table below summarizes experimental data for ferrocenyl compounds and common natural antioxidants, based on radical scavenging and DNA protection assays.

Compound Class / Name Assay Type Key Experimental Findings & Activity Citation
Ferrocenyl Chalcones (e.g., AVF, DVF) HAT-based (Radical Trapping) Trapped ~5.5 radicals per molecule on average in AAPH-induced DNA oxidation. Acted as effective antioxidants against peroxyl radicals. [1]
Other Conditions Functioned as pro-oxidants in Cu²⁺/GSH and •OH-induced DNA oxidation. [1]
Natural Antioxidants
α-Mangostin (from Garcinia mangostana) Peroxynitrite Scavenging Exhibited significant peroxynitrite scavenging activity, inhibiting oxidative damage. [2]
Catechin & Quercetin (Polyphenols) Peroxynitrite Scavenging / Various Demonstrated strong antioxidative properties, including neutralizing peroxynitrite. [2]
Vitamin E (Trolox) ABTS•⁺ Scavenging Used as a standard reference (Trolox) in antioxidant assays; activity was comparable to some ferrocenyl hybrids. [3] [4]

Experimental Protocols for Key Data

To ensure reproducibility, here are the detailed methodologies from the core studies cited.

  • Radical Trapping in DNA Protection (for Ferrocenyl Chalcones)

    • Objective: To assess the compound's ability to protect DNA from peroxyl radical-induced oxidation.
    • Workflow: The experiment involved measuring the inhibition of AAPH-induced oxidative damage to DNA. The number of radicals trapped by each ferrocenyl chalcone molecule was calculated from the kinetics of the inhibition, with APF, DVF, and AVF trapping 5.3, 5.5, and 5.7 radicals, respectively [1].
  • Pro-Oxidant Behavior Assessment (for Ferrocenyl Chalcones)

    • Objective: To determine the compound's activity under different oxidation-initiating systems.
    • Workflow: The oxidative damage to DNA was initiated by two different systems: Cu²⁺/Glutathione (GSH) and a Fenton reaction system generating Hydroxyl Radicals (•OH). The ferrocenyl chalcones promoted DNA damage in these systems, confirming their role as pro-oxidants under these specific conditions [1].
  • Common Spectrophotometric Assays (for Natural Antioxidants)

    • ABTS•⁺ Scavenging Assay: This method measures the ability of an antioxidant to donate an electron or hydrogen to neutralize the blue-green ABTS•⁺ radical cation, monitored by a decrease in absorbance at 734 nm [2] [4].
    • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) caused by peroxyl radicals generated by AAPH. The area under the fluorescence decay curve is used to calculate the antioxidant capacity [2] [4].

Mechanisms and Contextual Behavior

The antioxidant behavior of a compound is highly dependent on the chemical environment. Ferrocene derivatives can exhibit dual nature, as illustrated below.

G Ferrocene-Based Compound Ferrocene-Based Compound Antioxidant Behavior Antioxidant Behavior Ferrocene-Based Compound->Antioxidant Behavior Pro-Oxidant Behavior Pro-Oxidant Behavior Ferrocene-Based Compound->Pro-Oxidant Behavior Radical Scavenging (HAT) Radical Scavenging (HAT) Antioxidant Behavior->Radical Scavenging (HAT) e.g., AAPH Redox Activity with Metals Redox Activity with Metals Pro-Oxidant Behavior->Redox Activity with Metals e.g., Cu²⁺/GSH Fenton-like Reaction Fenton-like Reaction Pro-Oxidant Behavior->Fenton-like Reaction e.g., •OH generation Note: Behavior is context-dependent (assay conditions, radical type, presence of metals) Pro-Oxidant Behavior->Note: Protects DNA Protects DNA Radical Scavenging (HAT)->Protects DNA Damages DNA Damages DNA Redox Activity with Metals->Damages DNA Fenton-like Reaction->Damages DNA

Research Implications and Future Directions

For researchers in drug development, these findings highlight several critical considerations:

  • Context is Key: The antioxidant efficacy of ferrocene hybrids is not absolute. A compound that is protective in one biochemical context (e.g., against peroxyl radicals) may be damaging in another (e.g., in the presence of copper ions) [1]. This dual nature must be carefully evaluated in early-stage development.
  • Mechanism over Magnitude: When comparing activities, the mechanism is as important as the measured value. The HAT-based ORAC assay is often considered more physiologically relevant for peroxyl radical scavenging than some SET-based assays like DPPH or FRAP [2] [4]. Comparisons are most valid when the same assay and conditions are used.
  • Strategic Hybrid Design: The core ferrocene structure is a versatile platform. Its low bioavailability can be overcome by conjugating it with organic groups, and embedding it within a larger conjugated system can enhance electron delocalization, potentially increasing antioxidant effectiveness [5]. The choice of the conjugated partner (e.g., a natural product like ursolic acid) is a strategic lever for tuning biological activity [3].

References

electrochemical behavior ethenyl ferrocene versus formyl ferrocene

Author: Smolecule Technical Support Team. Date: February 2026

Electrochemical and Experimental Data Comparison

The table below summarizes the available quantitative data for the ferrocene derivatives, including formyl ferrocene. Note that specific data for ethenyl ferrocene is not available in the searched literature.

Ferrocene Derivative Redox Potential (E⁰) of Free Tag (V vs. Ag/AgCl) Redox Potential (E⁰) after DNA Conjugation (V vs. Ag/AgCl) Conjugation Yield Retained Electroactivity after 4h at 65°C

| N-ferrocenylformylglycine (FcFG-NHS) (Formyl derivative) | 0.42 V [1] | 0.43 V [1] | 70% [1] | 88% [1] | | Ferrocene acetic acid (FcAA-NHS) | 0.17 V [1] | 0.22 V [1] | 80% [1] | 0% [1] | | Ferrocene carboxylic acid (FcCA-NHS) | 0.57 V [1] | 0.42 V [1] | 30% [1] | 88% [1] | | N-ferrocenylacrylamide (FA0) | 0.18 V [1] | 0.16 V [1] | 40% [1] | 16% [1] | | N-(2-ferrocene-ethyl) maleimide (FEM) | 0.21 V [1] | 0.20 V [1] | 90% [1] | 7% [1] |

Detailed Experimental Protocols

The following methodologies are adapted from the research comparing various bioconjugatable ferrocenes [1].

Conjugation to Biomolecules
  • Objective: To covalently attach the ferrocene tag to a target biomolecule (e.g., DNA oligonucleotide).
  • Procedure:
    • Reaction Setup: The oligonucleotide is reacted with a 100-fold molar excess of the ferrocene tag.
    • Conditions: The reaction is typically allowed to proceed for 16 hours at room temperature.
    • Purification and Analysis: The resulting mixture is purified using High-Performance Liquid Chromatography (HPLC). The conjugation yield is calculated by comparing the HPLC peak areas of the conjugated and unconjugated oligonucleotides.
Electrochemical Analysis via Cyclic Voltammetry (CV)
  • Objective: To measure the formal redox potential (E⁰) and electrochemical stability of the ferrocene tags, both free in solution and after conjugation.
  • Procedure:
    • Sample Preparation:
      • Free Tags: Prepare a 0.3 mmol L⁻¹ solution of the tag in a deoxygenated 1 mol L⁻¹ sodium phosphate buffer (pH 7.2).
      • Conjugated Tags: The ferrocene-labeled DNA is hybridized to a complementary DNA strand immobilized on a gold electrode surface.
    • Instrumental Setup: Use a standard three-electrode system with a gold working electrode and an Ag/AgCl reference electrode.
    • Measurement: Run cyclic voltammetry scans. The formal potential (E⁰) is calculated as the average of the anodic and cathodic peak potentials. For surface-bound conjugates, the peak area is proportional to the number of electroactive tags.
Thermal Stability Assessment
  • Objective: To evaluate the stability of the ferrocene-DNA conjugates under accelerated aging conditions.
  • Procedure:
    • Incubation: The conjugate solution in phosphate buffer is incubated at 65°C for a set duration (e.g., 4 hours) under a nitrogen atmosphere to limit oxygen.
    • Post-Incubation Analysis: The solution is cooled and hybridized to the probe-functionalized electrode.
    • Measurement: CV is performed again. The percentage of retained electroactivity is determined by comparing the ferrocene redox peak area after heating to the initial peak area.

Experimental Workflow Diagram

The diagram below outlines the key steps for preparing and evaluating ferrocene-biomolecule conjugates.

Start Start: Ferrocene Derivative Conjugation Conjugation Reaction (100x excess tag, 16 hrs) Start->Conjugation Purification Purification & Analysis (HPLC) Conjugation->Purification CV1 Electrochemical Analysis (Cyclic Voltammetry) Purification->CV1 StabilityTest Thermal Stability Test (65°C for 4 hours) CV1->StabilityTest CV2 Post-Test Analysis (Cyclic Voltammetry) StabilityTest->CV2 Data Data Output: Redox Potential, Yield, % Electroactivity Retained CV2->Data

Key Comparative Insights

  • Redox Potential: The formyl group in FcFG-NHS is electron-withdrawing, resulting in a higher redox potential (0.42 V) compared to derivatives with electron-donating groups like FcAA-NHS (0.17 V) [1]. A similar effect would be expected for ethenyl ferrocene, but the magnitude of the shift would depend on whether the ethenyl group acts as a mild electron-donor.
  • Conjugation Efficiency: The spacer length between the ferrocene core and the reactive group significantly impacts yield. FcFG-NHS, with a longer linker, achieved 70% conjugation, whereas FcCA-NHS, with no spacer, only achieved 30% due to steric hindrance [1].
  • Thermal Stability: FcFG-NHS demonstrated superior stability, retaining 88% of its electroactivity after heat treatment. In contrast, other high-yielding tags like FEM degraded rapidly, retaining only 7% activity [1]. This highlights a key trade-off between conjugation efficiency and operational stability.

References

×

Exact Mass

222.107086 g/mol

Monoisotopic Mass

222.107086 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024

Explore Compound Types